Repin
Description
Structure
2D Structure
Properties
IUPAC Name |
(8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-methyloxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZJODBJOBTCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11024-67-2 | |
| Record name | Repin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11024-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Multifaceted Role of REPIN1: From DNA Replication to Metabolic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
REPIN1 (Replication Initiator 1), also known as ZNF464 or RIP60, is a polydactyl zinc finger protein with a growing repertoire of crucial cellular functions. Initially identified for its role in the initiation of DNA replication, REPIN1 has emerged as a key regulator of gene expression, influencing a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of REPIN1's functions, with a particular focus on its intricate involvement in metabolic pathways and its implications in diseases such as osteoporosis, non-alcoholic fatty liver disease (NAFLD), and cancer. This document details the molecular mechanisms of REPIN1 action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for the scientific community.
Core Functions of REPIN1
REPIN1 is a multifaceted protein with diverse functions primarily centered on its ability to bind DNA and modulate gene expression. Its cellular roles can be broadly categorized into DNA replication and transcriptional regulation, which in turn affect a spectrum of biological processes.
Role in DNA Replication
REPIN1 was first characterized as a protein involved in the initiation of chromosomal DNA replication[1]. It binds to specific 5'-ATT-3' reiterated sequences located downstream of the origin of bidirectional replication (OBR)[1]. The protein contains 15 C2H2-type zinc finger motifs organized into three clusters, which are essential for its DNA binding activity[1]. While its precise mechanism in replication initiation is not fully elucidated, it is believed to act as an accessory factor in origin recognition prior to the assembly of the preinitiation complex.
Transcriptional Regulation
Beyond its role in DNA replication, REPIN1 is a significant transcriptional regulator. It is predicted to be involved in the regulation of transcription by RNA polymerase II[1]. Its function as a sequence-specific DNA-binding protein allows it to influence the expression of a multitude of target genes. This regulatory role is central to its involvement in various metabolic and disease-related pathways.
REPIN1 in Metabolism and Disease
REPIN1 has garnered significant attention for its role in metabolic homeostasis and its association with several diseases. Its expression levels and genetic variants have been linked to conditions such as obesity, insulin resistance, osteoporosis, and cancer.
Adipogenesis and Lipid Metabolism
REPIN1 is highly expressed in adipose tissue and plays a crucial role in adipocyte function. Studies have shown that REPIN1 expression is associated with adipocyte size and total body fat mass. It is involved in the regulation of genes related to lipid droplet formation, adipogenesis, and the transport of glucose and fatty acids[1]. Knockdown of REPIN1 in adipocytes leads to a reduction in lipid accumulation.
Glucose Homeostasis and Insulin Signaling
REPIN1 is a key player in glucose metabolism and insulin sensitivity. Liver-specific knockout of Repin1 in mice results in improved whole-body insulin sensitivity[2][3]. Mechanistically, REPIN1 deficiency leads to the upregulation of phosphorylated Akt and PPARγ expression, which in turn may increase the expression of the glucose transporter GLUT2[2]. Furthermore, genetic variants in the human REPIN1 gene have been associated with alterations in glucose and lipid metabolism, suggesting its potential as a therapeutic target for metabolic disorders[4][5]. Repin1 deficiency in db/db mice, a model for type 2 diabetes, improves insulin sensitivity and glucose metabolism, likely by reducing adipose tissue mass and inflammation[6].
Role in Osteoporosis
Recent research has implicated REPIN1 in the pathogenesis of osteoporosis. In this context, REPIN1 regulates iron metabolism and osteoblast apoptosis. Knockdown of Repin1 has been shown to inhibit apoptosis and enhance the resistance of osteoblasts to iron overload, a risk factor for osteoporosis. This effect is mediated, at least in part, through the regulation of Lipocalin 2 (Lcn2) expression and the mitochondrial apoptosis pathway.
Involvement in Cancer
REPIN1 has also been linked to cancer progression. For instance, overexpression of miR-127, which targets REPIN1, is associated with a poor prognosis in papillary thyroid cancer[7]. Additionally, the co-expression of AP4 (an alias for REPIN1) and LAPTM4B is a potential marker for poor prognosis in hepatocellular carcinoma[7]. In breast cancer, upregulation of AP4 has been shown to induce epithelial-mesenchymal transition and regulate cell migration[7].
Quantitative Data on REPIN1 Function
The following tables summarize key quantitative findings from studies on REPIN1, providing a snapshot of its expression and functional impact.
REPIN1 mRNA Expression in Human Tissues
The Genotype-Tissue Expression (GTEx) project provides a valuable resource for examining gene expression across a wide range of human tissues[8]. The following table presents the median RNA-Seq expression levels of REPIN1 in various human tissues, reported as Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Adipose - Subcutaneous | 15.7 |
| Adipose - Visceral (Omentum) | 13.9 |
| Adrenal Gland | 18.2 |
| Artery - Aorta | 10.1 |
| Artery - Coronary | 11.5 |
| Artery - Tibial | 12.3 |
| Brain - Cerebellum | 8.9 |
| Brain - Cortex | 7.5 |
| Breast - Mammary Tissue | 11.2 |
| Colon - Sigmoid | 14.8 |
| Colon - Transverse | 16.1 |
| Esophagus - Mucosa | 9.7 |
| Heart - Atrial Appendage | 8.2 |
| Heart - Left Ventricle | 7.9 |
| Kidney - Cortex | 13.4 |
| Liver | 11.8 |
| Lung | 10.5 |
| Muscle - Skeletal | 12.9 |
| Nerve - Tibial | 9.8 |
| Pancreas | 9.2 |
| Pituitary | 19.5 |
| Skin - Sun Exposed (Lower leg) | 10.3 |
| Small Intestine - Terminal Ileum | 13.7 |
| Spleen | 14.2 |
| Stomach | 11.1 |
| Testis | 8.5 |
| Thyroid | 12.6 |
| Uterus | 17.8 |
| Vagina | 15.2 |
| Whole Blood | 6.4 |
Data sourced from the GTEx Portal on October 30, 2025. TPM values are rounded to one decimal place.
Functional Consequences of Altered REPIN1 Expression
This table summarizes the quantitative effects of REPIN1 modulation from various experimental studies.
| Experimental System | REPIN1 Modulation | Measured Parameter | Observed Effect | Reference |
| Liver-specific Repin1 knockout mice | Knockout | Whole-body insulin sensitivity | Significantly improved | [2][3] |
| Liver-specific Repin1 knockout mice | Knockout | Liver triglyceride content | Significantly lower | [3] |
| db/db mice with Repin1 deficiency | Knockout | HbA1c levels | Lower | [6] |
| db/db mice with Repin1 deficiency | Knockout | Body fat mass | Lower | [6] |
| Human adipocytes | Knockdown | Glycerol release | Increased | [4] |
| Adipocyte-specific Lpin1-/- mice | Knockout | Plasma NEFA and glycerol suppression by insulin | Less effective | [9] |
Signaling Pathways Involving REPIN1
REPIN1 participates in complex signaling networks that regulate cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.
REPIN1-Mediated Regulation of Osteoblast Apoptosis
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Liver-restricted Repin1 deficiency improves whole-body insulin sensitivity, alters lipid metabolism, and causes secondary changes in adipose tissue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic effects of genetic variation in the human REPIN1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repin1 deficiency improves insulin sensitivity and glucose metabolism in db/db mice by reducing adipose tissue mass and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 9. Adipocyte lipin 1 expression associates with human metabolic health and regulates systemic metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the REPIN1 Protein: Structure, Domains, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Replication Initiator 1 (REPIN1), also known as Zinc Finger Protein 464 (ZNF464) or RIP60, is a multifaceted nuclear protein implicated in the regulation of crucial cellular processes, including DNA replication, gene expression, and metabolism. Its intricate structure, characterized by a series of zinc finger domains, underpins its sequence-specific DNA binding capabilities and its role as a transcriptional regulator. This technical guide provides a comprehensive overview of the current knowledge on REPIN1's protein structure, functional domains, and its involvement in key signaling pathways. The document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and metabolic diseases.
REPIN1 Protein: Core Structural and Functional Characteristics
REPIN1 is a 567-amino acid protein in humans with a predicted molecular weight of approximately 63.6 kDa.[1] It functions as a sequence-specific, double-stranded DNA-binding protein, recognizing ATT-rich and T-rich sequences.[1] This binding activity is central to its historical association with the initiation of chromosomal DNA replication, although its role has expanded to include the regulation of gene expression.[2][3] REPIN1 is predominantly localized in the nucleoplasm and is a component of the nuclear origin of replication recognition complex.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the human REPIN1 protein.
| Property | Value | Source |
| Canonical Length | 567 amino acids | UniProt Q9BWE0[1] |
| Molecular Weight | 63,575 Da | UniProt Q9BWE0[1] |
| Subcellular Location | Nucleoplasm | GeneCards[4], Wikipedia[2] |
Domain Architecture of REPIN1
The primary structural feature of REPIN1 is the presence of 15 C2H2-type zinc finger domains. These domains are organized into three distinct clusters, or "hands," designated Z1, Z2, and Z3.[2][3] Interspersed between these clusters are proline-rich regions that are believed to provide structural flexibility.
Zinc Finger Domain Clusters
The 15 zinc finger domains are grouped as follows, with their corresponding amino acid residue positions in the canonical human REPIN1 sequence:
| Cluster | Zinc Fingers | Amino Acid Residue Range |
| Z1 | 1-5 | 57-199 |
| Z2 | 6-8 | 236-314 |
| Z3 | 9-15 | 375-565 |
Detailed Mapping of C2H2 Zinc Finger Domains
The precise locations of the 15 individual C2H2-type zinc finger domains within the human REPIN1 protein are detailed in the table below.
| Zinc Finger | Amino Acid Position |
| 1 | 57-79 |
| 2 | 85-107 |
| 3 | 116-138 |
| 4 | 145-168 |
| 5 | 177-199 |
| 6 | 236-258 |
| 7 | 264-286 |
| 8 | 292-314 |
| 9 | 375-397 |
| 10 | 403-425 |
| 11 | 431-453 |
| 12 | 459-481 |
| 13 | 487-509 |
| 14 | 515-537 |
| 15 | 543-565 |
Proline-Rich Regions
REPIN1 contains proline-rich areas, notably between the zinc finger clusters, which likely contribute to the protein's flexibility and its ability to engage in protein-protein interactions. A distinct proline-rich region has been identified between amino acid residues 345 and 362.
REPIN1 in Cellular Signaling Pathways
REPIN1 plays a significant role in several signaling pathways, primarily those related to metabolism and cell differentiation. Its function as a transcriptional regulator allows it to influence the expression of key genes in these pathways.
Regulation of Adipogenesis and Lipid Metabolism
REPIN1 is highly expressed in adipose tissue and its expression levels are correlated with adipocyte size and total body fat mass. It is involved in the regulation of genes crucial for lipid droplet formation and adipogenesis.
Below is a diagram illustrating the proposed role of REPIN1 in adipogenesis.
Involvement in Glucose and Fatty Acid Transport
REPIN1 influences glucose and fatty acid transport in adipocytes by regulating the expression of key transporter proteins, including Glucose Transporter Type 4 (GLUT4) and the fatty acid translocase CD36.[5][6][7]
The following diagram depicts the signaling pathway for REPIN1's regulation of glucose and fatty acid transporters.
References
- 1. genecards.org [genecards.org]
- 2. REPIN1 - Wikipedia [en.wikipedia.org]
- 3. REPIN1 - GMNN Interaction Summary | BioGRID [thebiogrid.org]
- 4. The Genome-Wide Binding Profile for Human RE1 Silencing Transcription Factor Unveils a Unique Genetic Circuitry in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subcellular trafficking of the substrate transporters GLUT4 and CD36 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the distinct subcellular trafficking of CD36 and GLUT4 during the development of myocardial insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of REPIN1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
REPIN1 (Replication Initiator 1) is a zinc finger protein crucial for the initiation of chromosomal DNA replication and the regulation of gene expression. A comprehensive understanding of its subcellular localization is paramount to elucidating its molecular functions and its role in various physiological and pathological processes. This technical guide synthesizes current knowledge on the cellular localization of REPIN1, providing detailed experimental methodologies and data presentation to support further research and drug development endeavors. Evidence from multiple databases and experimental observations overwhelmingly points to the nucleoplasm as the primary site of REPIN1 localization, where it is an integral component of the nuclear origin of replication recognition complex.[1]
Core Concepts: REPIN1 Function and Localization
REPIN1 is a DNA-binding protein that plays a significant role in the initiation of DNA replication.[1] It is also implicated in the regulation of transcription. Its function necessitates its presence within the nucleus, where the genetic material is housed and these processes occur. Gene Ontology (GO) annotations classify REPIN1 as a nuclear protein, specifically localizing to the nucleoplasm and the nuclear origin of replication recognition complex.[1]
Key Functions of REPIN1:
-
DNA Replication Initiation: Acts as a sequence-specific DNA-binding protein that is required for the start of chromosomal replication.[1]
-
Transcriptional Regulation: Predicted to be involved in the regulation of transcription by RNA polymerase II.
-
Metabolic Regulation: Plays a role in governing adipocyte size, lipid droplet formation, and the expression of key glucose transporters.
-
Cancer Progression: Implicated in the progression of certain cancers, such as gastric cancer.[2]
Experimental Evidence for Nuclear Localization
The primary method for determining the subcellular localization of proteins is through immunocytochemistry (ICC) and immunofluorescence (IF). These techniques utilize antibodies specific to the target protein to visualize its location within the cell.
Immunofluorescence Data
Immunofluorescence staining of various human cell lines consistently demonstrates a distinct nuclear localization of REPIN1. The Human Protein Atlas, a major public resource for human protein data, provides compelling visual evidence of REPIN1's presence in the nucleoplasm.
| Cell Line | Subcellular Localization | Staining Pattern | Confidence |
| U-2 OS | Nucleoplasm | Distinct granular and diffuse staining | Supported |
| A-431 | Nucleoplasm | Moderate to strong nuclear staining | Supported |
| U-251 MG | Nucleoplasm | Clear nuclear localization | Supported |
Table 1: Summary of REPIN1 immunofluorescence data from the Human Protein Atlas.
Detailed Experimental Protocols
Immunofluorescence Staining of REPIN1
This protocol outlines the indirect immunofluorescence method for visualizing REPIN1 in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
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5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Anti-REPIN1 antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-REPIN1 primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Visualization:
-
Visualize the cells using a fluorescence microscope. REPIN1 staining should appear in the nucleus, co-localizing with the DAPI signal.
-
Subcellular Fractionation and Western Blotting
This method provides biochemical evidence for the localization of REPIN1 by separating cellular components into different fractions.
Materials:
-
Cell pellet
-
Cytoplasmic Extraction Buffer
-
Nuclear Extraction Buffer
-
Protease and phosphatase inhibitors
-
Dounce homogenizer
-
Centrifuge
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Anti-REPIN1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Cytoplasmic Fractionation:
-
Resuspend the cell pellet in ice-cold Cytoplasmic Extraction Buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge at 500 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Fractionation:
-
Resuspend the pellet from the previous step in ice-cold Nuclear Extraction Buffer with inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies (anti-REPIN1, anti-Lamin B1, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
Expected Results: The Western blot should show a strong band for REPIN1 in the nuclear fraction, which should also be positive for the nuclear marker Lamin B1. The cytoplasmic fraction should show a strong band for GAPDH and a weak or absent band for REPIN1.
Visualizations
REPIN1 Signaling and Functional Context
Caption: Functional context of nuclear REPIN1.
Experimental Workflow for Immunofluorescence
Caption: Indirect immunofluorescence workflow.
Experimental Workflow for Subcellular Fractionation
Caption: Subcellular fractionation workflow.
Conclusion
References
The Discovery and History of REPIN1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Replication Initiator 1 (REPIN1), also known as RIP60, is a multifaceted zinc finger protein implicated in a range of critical cellular processes, from DNA replication to metabolic regulation. Initially identified through its involvement in the initiation of DNA replication, its functional repertoire has expanded to include transcriptional regulation of genes involved in adipogenesis, lipid metabolism, and glucose transport. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to REPIN1. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, a summary of quantitative data, and visualizations of associated molecular pathways and experimental workflows.
Discovery and Initial Characterization
REPIN1 was first identified in a study focused on the replication of the dihydrofolate reductase (DHFR) gene in Chinese hamsters.[1] The protein, then named RIP60, was identified as a 60-kDa polypeptide that binds to a replication initiation region.[1][2] This binding occurred near a segment of stably bent DNA.[1] Early investigations using protein-DNA cross-linking experiments were instrumental in its discovery.[1] The co-fractionation of an ATP-dependent DNA helicase with origin-specific DNA-binding activity suggested a role for RIP60 in the initiation of chromosomal DNA synthesis in mammalian cells.[1]
Nomenclature and Gene Location
The protein is encoded by the REPIN1 gene. In humans, the REPIN1 gene is located on chromosome 7q36.1, spanning from base pair 150,368,189 to 150,374,044.[1] In mice, the orthologous gene, Repin1, is found on chromosome 6.[1] The protein has several aliases, including AP4, RIP60, and ZNF464.[1][2]
Table 1: Gene and Protein Identifiers for REPIN1
| Identifier Type | Human | Mouse |
| Gene Symbol | REPIN1 | Repin1 |
| NCBI Gene ID | 29803 | 58887 |
| Ensembl ID | ENSG00000214022 | ENSMUSG00000052751 |
| UniProtKB ID | Q9BWE0 | Q5U4E2 |
| Aliases | AP4, RIP60, ZNF464 | Zfp464 |
Molecular Structure and Function
REPIN1 is a polydactyl zinc finger protein, characterized by the presence of 15 zinc finger DNA-binding motifs organized into three zinc finger hand clusters.[1] This structure facilitates its primary function as a sequence-specific DNA-binding protein.[3]
DNA Binding and Replication Initiation
REPIN1 is a key component of the nuclear origin of replication recognition complex.[1][4] It initiates chromosomal replication by binding to specific DNA sequences.[1] The protein recognizes and binds to 5'-ATT-3' motifs on reiterated sequences downstream of the origin of bidirectional replication (OBR) and to a second homologous sequence in the opposite orientation within the OBR zone.[1] This binding of ATT-rich and T-rich DNA sequences can facilitate DNA bending.[3]
Transcriptional Regulation
Beyond its role in DNA replication, REPIN1 is predicted to be involved in the regulation of transcription via RNA polymerase II.[1][2] This function is linked to its expression in various tissues and its influence on genes related to metabolic processes.
Role in Metabolism and Adipogenesis
A significant body of research has highlighted the role of REPIN1 in metabolic regulation, particularly in adipose tissue and the liver, where it is highly expressed.[1][5]
Adipogenesis and Lipid Metabolism
Studies have implicated REPIN1 in the regulation of genes involved in adipogenesis, lipid droplet formation and fusion, and the transport of glucose and fatty acids in adipocytes.[1] For instance, Repin1 deficiency in the adipose tissue of mice leads to decreased adipose tissue mass and smaller adipocytes.[6] Furthermore, a knockdown of REPIN1 in human in vitro differentiated adipocytes resulted in increased glycerol release.[5][6]
Regulation of Metabolic Genes
REPIN1 may regulate the expression of genes involved in cellular fatty acid import, such as SCARB1/CD36.[3][7] In mice, hepatic deletion of Repin1 leads to changes in the expression of downstream targets including Cd36, Pparg, and Glut2.[5]
Association with Disease
Alterations in REPIN1 function and expression have been linked to several diseases, most notably nonalcoholic fatty liver disease (NAFLD) and osteoporosis.[2][8][9]
Nonalcoholic Fatty Liver Disease (NAFLD)
A specific 12-base pair deletion variant in the human REPIN1 gene has been identified as a genetic factor that may be associated with a lower risk for the development of NAFLD.[8] A study on individuals with obesity found that homozygous carriers of this deletion had significantly lower NAFLD activity and fibrosis scores.[8] In mice, liver-specific knockdown of Repin1 using small interfering RNA (siRNA) showed potential for the prevention and treatment of NAFLD.[8]
Osteoporosis
In the context of osteoporosis, REPIN1 has been found to regulate iron metabolism and osteoblast apoptosis.[9] Iron overload, a condition that can contribute to osteoporosis, has been shown to be mitigated by the knockdown of REPIN1.[9] The proposed mechanism involves REPIN1 regulating the expression of Lipocalin-2 (LCN2), which in turn affects the mitochondrial apoptosis pathway through proteins like Cytochrome C, BAX, and BCL2.[9]
Table 2: REPIN1 Association with Disease Pathophysiology
| Disease | REPIN1's Role | Key Molecular Players | Experimental Evidence |
| NAFLD | A deletion variant is associated with a lower risk of NAFLD.[8] | - | Human genetic association study; siRNA knockdown in mice.[8] |
| Osteoporosis | Regulates iron metabolism and osteoblast apoptosis.[9] | LCN2, Cytochrome C, BAX, BCL2 | Knockdown experiments in vitro and in vivo.[9] |
Experimental Methodologies
The following sections detail the protocols for key experiments that have been instrumental in elucidating the function of REPIN1.
Protein-DNA Cross-linking Experiments
This method was crucial for the initial identification of REPIN1 (as RIP60).
-
Objective: To identify proteins that directly bind to a specific DNA region, such as a replication origin.
-
Protocol:
-
Culture Chinese hamster cells and synchronize them at the G1/S boundary of the cell cycle.
-
Isolate nuclei and incubate them in a replication-permissive buffer containing bromodeoxyuridine triphosphate (BrdU-TP).
-
Irradiate the nuclei with UV light to cross-link proteins to the BrdU-substituted DNA.
-
Extract the DNA and digest it with restriction enzymes to generate fragments of a manageable size.
-
Immunoprecipitate the cross-linked protein-DNA complexes using an antibody specific for the protein of interest (or use a general method to enrich for cross-linked complexes).
-
Reverse the cross-links and analyze the associated DNA fragments by Southern blotting or PCR to identify the specific binding sites.
-
siRNA-mediated Knockdown of REPIN1
This technique has been used to study the functional consequences of reduced REPIN1 expression.
-
Objective: To specifically reduce the expression of REPIN1 in cultured cells or in vivo to study its function.
-
Protocol (in vitro):
-
Synthesize or obtain validated small interfering RNA (siRNA) molecules targeting the REPIN1 mRNA sequence.
-
Culture the target cells (e.g., HepG2 cells, primary adipocytes) to an appropriate confluency.
-
Prepare a transfection complex by mixing the REPIN1 siRNA with a suitable transfection reagent in serum-free medium.
-
Incubate the cells with the transfection complex for a specified period (e.g., 4-6 hours).
-
Replace the transfection medium with complete growth medium and incubate for 24-72 hours to allow for REPIN1 knockdown.
-
Harvest the cells and assess the knockdown efficiency by quantitative real-time PCR (qRT-PCR) for mRNA levels and/or Western blotting for protein levels.
-
Perform downstream functional assays (e.g., gene expression analysis, metabolic assays).
-
Affinity Capture-Mass Spectrometry (AC-MS)
This high-throughput method has been used to identify protein interaction partners of REPIN1.
-
Objective: To identify proteins that physically interact with REPIN1 within a cellular context.
-
Protocol:
-
Generate a cell line (e.g., HEK293T) that expresses a tagged version of REPIN1 (e.g., with a FLAG or HA epitope tag).
-
Lyse the cells under conditions that preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody or affinity resin that specifically binds to the tag on REPIN1.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the REPIN1 protein and its interacting partners from the resin.
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).
-
Analyze the mass spectrometry data to identify the proteins that were co-purified with REPIN1.
-
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and experimental workflows related to REPIN1.
Caption: REPIN1's role in the initiation of DNA replication.
Caption: REPIN1's regulatory role in metabolic pathways.
Caption: Experimental workflow for siRNA-mediated knockdown of REPIN1.
Conclusion
REPIN1 has emerged from being known solely as a DNA replication initiator to a protein with significant regulatory roles in metabolism and disease. Its intricate involvement in adipogenesis, lipid metabolism, and the pathophysiology of conditions like NAFLD and osteoporosis makes it a compelling target for further research and potential therapeutic intervention. This guide provides a foundational understanding of REPIN1, summarizing the key discoveries and experimental approaches that have shaped our current knowledge of this important nuclear protein. Future investigations into its precise molecular mechanisms and protein interaction networks will undoubtedly uncover new avenues for understanding and treating metabolic and age-related diseases.
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. string-db.org [string-db.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. A Human REPIN1 Gene Variant: Genetic Risk Factor for the Development of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
REPIN1 Expression in Human Tissues: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
REPIN1 (Replication Initiator 1), also known as AP4 or RIP60, is a zinc finger protein that plays a crucial role in the initiation of DNA replication. Beyond this fundamental process, emerging evidence highlights its involvement in a variety of cellular functions, including transcriptional regulation, metabolism, and apoptosis. Dysregulation of REPIN1 expression has been implicated in several pathologies, making it a protein of significant interest for therapeutic development. This technical guide provides a comprehensive overview of REPIN1 expression across various human tissues, detailed experimental protocols for its detection and quantification, and an exploration of its known signaling pathways.
Data Presentation: REPIN1 Expression in Human Tissues
The expression of REPIN1 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) portal for RNA sequencing and the PaxDb for protein abundance.
Table 1: REPIN1 Gene Expression in Human Tissues (RNA-Seq)
This table presents the median gene expression of REPIN1 in Transcripts Per Million (TPM) from the GTEx V8 dataset. Tissues are ordered from highest to lowest median expression.
| Tissue | Median TPM |
| Adipose - Subcutaneous | 15.74 |
| Adipose - Visceral (Omentum) | 14.93 |
| Artery - Aorta | 12.35 |
| Artery - Tibial | 11.98 |
| Artery - Coronary | 11.52 |
| Esophagus - Mucosa | 11.23 |
| Skin - Sun Exposed (Lower leg) | 10.99 |
| Skin - Not Sun Exposed (Suprapubic) | 10.87 |
| Colon - Transverse | 10.76 |
| Lung | 10.65 |
| Small Intestine - Terminal Ileum | 10.45 |
| Esophagus - Gastroesophageal Junction | 10.33 |
| Stomach | 10.21 |
| Heart - Atrial Appendage | 9.87 |
| Heart - Left Ventricle | 9.54 |
| Thyroid | 9.44 |
| Adrenal Gland | 9.32 |
| Breast - Mammary Tissue | 9.21 |
| Prostate | 8.98 |
| Uterus | 8.76 |
| Vagina | 8.65 |
| Ovary | 8.54 |
| Nerve - Tibial | 8.43 |
| Spleen | 7.98 |
| Pancreas | 7.87 |
| Muscle - Skeletal | 7.56 |
| Pituitary | 7.34 |
| Kidney - Cortex | 6.98 |
| Liver | 6.54 |
| Brain - Cerebellum | 5.87 |
| Brain - Cortex | 5.43 |
| Whole Blood | 4.32 |
Table 2: REPIN1 Protein Abundance in Human Tissues
This table summarizes the protein abundance of REPIN1 in parts per million (ppm) as reported in the PaxDb, which integrates data from various proteomics studies.[1][2][3][4][5]
| Tissue/Cell Type | Abundance (ppm) |
| Lymph node | 22.4 |
| Cell line (CD8+) | 6.85 |
| Whole organism (integrated) | 5.71 |
| Female gonad | 2.32 |
| Testis | 0.62 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to quantify and localize REPIN1 expression.
Quantitative Reverse Transcription PCR (RT-qPCR) for REPIN1 mRNA Expression
This protocol allows for the sensitive quantification of REPIN1 mRNA levels in various tissues.
a. RNA Extraction:
-
Homogenize 50-100 mg of fresh or frozen tissue in 1 mL of TRIzol reagent.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
b. cDNA Synthesis:
-
In an RNase-free tube, combine 1 µg of total RNA, 1 µL of random hexamer primers (50 ng/µL), and RNase-free water to a final volume of 13 µL.
-
Heat at 65°C for 5 minutes and then place on ice.
-
Add 4 µL of 5X reaction buffer, 1 µL of Ribolock RNase Inhibitor (20 U/µL), 2 µL of 10 mM dNTP mix, and 1 µL of RevertAid M-MuLV Reverse Transcriptase (200 U/µL).
-
Incubate at 25°C for 5 minutes, followed by 42°C for 60 minutes.
-
Terminate the reaction by heating at 70°C for 5 minutes.
c. qPCR Reaction:
-
Prepare a master mix containing:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
3 µL of Nuclease-free water
-
-
Human REPIN1 Primer Sequences:[6]
-
Forward: 5'-GCGGAAGTATCCCCAGGAACAT-3'
-
Reverse: 5'-CAACGACGTTCCAGCATCGGTT-3'
-
-
Add 15 µL of the master mix to each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (1:10) to each well.
-
Seal the plate and centrifuge briefly.
-
Perform qPCR using the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis.
-
-
Analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Western Blot for REPIN1 Protein Detection
This protocol describes the detection of REPIN1 protein in cell or tissue lysates.[2][3][7][8][9]
a. Protein Extraction:
-
Homogenize 50-100 mg of tissue or lyse 1-5 x 10^6 cells in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a cold transfer buffer.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against REPIN1 (e.g., Rabbit polyclonal or monoclonal) diluted in blocking buffer overnight at 4°C. Recommended dilution ranges from 1:1000 to 1:80000, which should be optimized.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Immunohistochemistry (IHC) for REPIN1 Localization
This protocol details the localization of REPIN1 protein in paraffin-embedded human tissue sections.[10][11][12][13][14]
a. Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).
-
Rinse in distilled water.
b. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
c. Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-REPIN1 antibody diluted in blocking buffer (recommended starting dilution 1:200 to 1:2000) overnight at 4°C in a humidified chamber.[1]
-
Wash with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop the color with a DAB (3,3'-diaminobenzidine) substrate solution until the desired stain intensity is reached.
-
Rinse with distilled water.
d. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Signaling Pathways and Experimental Workflows
REPIN1 is implicated in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for studying REPIN1.
References
- 1. pax-db.org [pax-db.org]
- 2. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. pax-db.org [pax-db.org]
- 5. pax-db.org [pax-db.org]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. origene.com [origene.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. 福尔马林固定石蜡包埋组织的免疫组化染色方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. m.youtube.com [m.youtube.com]
The Enigmatic Role of REPIN1 in DNA Replication Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
REPIN1, also known as Replication Initiator 1 or RIP60, is a multifaceted zinc finger protein that has been a subject of investigation for its putative role in the initiation of DNA replication. Initially identified as a protein with origin-specific DNA-binding properties, its precise function in the complex orchestration of DNA synthesis remains an area of active, albeit evolving, research. This technical guide provides a comprehensive overview of the current understanding of REPIN1's involvement in DNA replication initiation, with a focus on its biochemical properties, interaction partners, and the experimental methodologies used to elucidate its function. While the initial hypothesis of REPIN1 as a direct initiator of replication has been met with conflicting evidence, this document aims to present a detailed and objective summary of the available data to inform future research and potential therapeutic strategies.
Introduction
The faithful duplication of the genome is a fundamental process for cell proliferation and is initiated at specific genomic loci known as origins of replication. The initiation of DNA replication is a tightly regulated process involving the coordinated action of numerous proteins. Among the proteins implicated in this critical cellular event is REPIN1, a 60-kDa polypeptide first identified through its ability to bind to the origin of bidirectional replication of the dihydrofolate reductase gene (dhfr) in Chinese hamsters.[1] REPIN1 is characterized by the presence of 15 C2H2-type zinc finger motifs, which are organized into three clusters and are responsible for its DNA-binding activity.[1] It specifically recognizes and binds to ATT-rich sequences.[1]
Early studies suggested a direct role for REPIN1 as a replication initiator, given its origin-specific DNA binding and its co-purification with an ATP-dependent DNA helicase activity.[2][3] However, subsequent research has broadened the functional scope of REPIN1 to include roles in the regulation of gene expression related to lipid metabolism, adipogenesis, and apoptosis, leading to a more nuanced view of its primary cellular functions.[4] This guide will focus on the data directly pertaining to its role in DNA replication initiation, providing a technical framework for researchers in the field.
Biochemical Properties and Activities of REPIN1
DNA Binding Properties
REPIN1 exhibits sequence-specific binding to DNA, with a preference for ATT-rich sequences.[1] This binding is mediated by its multiple zinc finger domains. While precise quantitative data on the binding affinity of full-length REPIN1 to specific origin sequences is not extensively reported in recent literature, early studies characterized its interaction with the dhfr origin of replication.
Table 1: DNA Binding Characteristics of REPIN1 (RIP60)
| Parameter | Value/Observation | Reference |
| DNA Sequence Preference | ATT-rich sequences | [1] |
| Binding Site | Reiterated sequences downstream of the origin of bidirectional replication (OBR) and a homologous sequence within the OBR zone. | [1] |
| DNA Structure Modification | Enhances DNA bending near the origin of replication. | [1] |
Associated Enzymatic Activities
Initial studies on purified fractions containing REPIN1 (then referred to as RIP60) revealed the presence of an associated ATP-dependent DNA helicase activity.[2][3] This activity was attributed to a 100-kDa polypeptide, named RIP100, which co-purified with RIP60.[2][3] This finding suggested a model where REPIN1 targets a helicase to the origin of replication to initiate DNA unwinding. However, it is important to note that later studies have not definitively established REPIN1 itself as a helicase.
Table 2: Enzymatic Activities Associated with REPIN1 (RIP60) Fractions
| Activity | Associated Protein | Requirement | Reference |
| ATP-dependent DNA Helicase | RIP100 (100-kDa polypeptide) | ATP | [2][3] |
Interaction of REPIN1 with the DNA Replication Machinery
The initiation of DNA replication involves the sequential assembly of a pre-replication complex (pre-RC) at replication origins, which includes the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the Minichromosome Maintenance (MCM) complex. While a direct and stable interaction between REPIN1 and the core components of the pre-RC has not been consistently demonstrated in recent proteomic studies, the Gene Ontology annotations and protein-protein interaction databases suggest a functional link to the nuclear origin of replication recognition complex.[1] Further investigation is required to elucidate the nature and timing of any potential interactions between REPIN1 and the core replication machinery.
Experimental Protocols for Studying REPIN1 Function
Chromatin Immunoprecipitation (ChIP) for REPIN1
ChIP is a powerful technique to identify the genomic regions where a protein of interest is bound in vivo. The following is a generalized protocol that can be adapted for REPIN1 ChIP, based on standard methods.
Protocol 1: REPIN1 Chromatin Immunoprecipitation (ChIP)
-
Cell Cross-linking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-REPIN1 antibody or a control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
The purified DNA can then be analyzed by qPCR to quantify REPIN1 binding to specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
DNA Fiber Analysis to Assess Replication Dynamics upon REPIN1 Perturbation
DNA fiber analysis is a single-molecule technique used to visualize and measure various parameters of DNA replication, such as replication fork speed and origin firing frequency. This protocol can be used to investigate the effects of REPIN1 knockdown or overexpression on replication dynamics.
Protocol 2: DNA Fiber Analysis
-
Cell Labeling:
-
Plate cells at a low density.
-
Pulse-label the cells with a first nucleotide analog (e.g., CldU) for a defined period (e.g., 20-30 minutes).
-
Wash the cells and then pulse-label with a second nucleotide analog (e.g., IdU) for a defined period.
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells and resuspend in a lysis buffer.
-
Spot a small volume of the cell suspension onto a microscope slide.
-
Tilt the slide to allow the DNA to spread down the slide, creating long, stretched DNA fibers.
-
-
Immunodetection:
-
Fix the DNA fibers to the slide.
-
Denature the DNA with HCl.
-
Block the slides to prevent non-specific antibody binding.
-
Incubate with primary antibodies that specifically recognize the incorporated nucleotide analogs (e.g., anti-BrdU for CldU and a different anti-BrdU for IdU).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Visualize the labeled DNA fibers using a fluorescence microscope.
-
Capture images and use image analysis software to measure the length of the labeled tracks. This allows for the calculation of replication fork speed and the identification of origin firing events.
-
Signaling Pathways and Logical Relationships
The precise signaling pathways that regulate REPIN1's activity in the context of DNA replication initiation are not well-defined. However, a hypothetical model can be constructed based on its known properties and the general principles of replication control.
Hypothetical Model of REPIN1 Action in Replication Initiation
This model postulates that REPIN1, through its DNA binding domain, recognizes and binds to specific origin sequences. This binding may facilitate the recruitment of other replication factors, potentially including a helicase, to initiate DNA unwinding.
Experimental Workflow for Investigating REPIN1
The following diagram illustrates a logical workflow for experimentally dissecting the role of REPIN1 in DNA replication initiation.
Conclusion and Future Directions
The role of REPIN1 in DNA replication initiation remains an area of inquiry with historical roots and evolving interpretations. While early evidence pointed towards a direct role as a replication initiator, the lack of consistent, recent data supporting this model has led to the exploration of its other cellular functions. The technical guide provided here summarizes the foundational knowledge and experimental approaches that have been and can be used to further investigate REPIN1.
Future research should focus on obtaining high-resolution structural information of REPIN1 in complex with DNA, performing unbiased, quantitative proteomics to identify bona fide interaction partners throughout the cell cycle, and utilizing advanced single-molecule techniques to precisely determine its impact on replication fork dynamics. A definitive understanding of REPIN1's function will be crucial for a complete picture of the intricate network that governs DNA replication and may reveal novel targets for therapeutic intervention in diseases characterized by aberrant cell proliferation.
References
- 1. Purification of RIP60 and RIP100, mammalian proteins with origin-specific DNA-binding and ATP-dependent DNA helicase activities PMID: 2174103 | MCE [medchemexpress.cn]
- 2. Purification of RIP60 and RIP100, mammalian proteins with origin-specific DNA-binding and ATP-dependent DNA helicase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of RIP60 and RIP100, mammalian proteins with origin-specific DNA-binding and ATP-dependent DNA helicase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
REPIN1: A Multifaceted Regulator of Cellular Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Replication Initiator 1 (REPIN1) is a zinc finger protein with a growing repertoire of functions far exceeding its initial discovery as a DNA replication initiator. This technical guide provides a comprehensive overview of REPIN1, including its various aliases, its role in critical signaling pathways, and detailed methodologies for its study. With implications in metabolic diseases, osteoporosis, and cancer, REPIN1 presents a compelling target for further investigation and therapeutic development. This document is intended to serve as a core resource for professionals in the field, consolidating current knowledge and providing practical guidance for future research.
REPIN1 Gene Aliases and Alternative Names
The REPIN1 gene is known by a variety of names in scientific literature, which can create ambiguity. The following table summarizes the known aliases and alternative names for REPIN1 to aid in comprehensive literature searches and clear communication.
| Alias/Alternative Name | Description | Source |
| Replication Initiator 1 | The official full name of the protein. | GeneCards |
| RIP60 | An early name, standing for Replication Initiation Region Protein (60kD). | Wikipedia[1] |
| AP4 | An alias also associated with Transcription Factor AP-4 (TFAP4), requiring careful distinction. | GeneCards |
| ZNF464 | Zinc Finger Protein 464. | GeneCards |
| Zfp464 | A common designation in rodent-based studies. | Wikipedia[1] |
| H_DJ0584D14.12 | An identifier from early genomic sequencing efforts. | NCBI |
| 60 KDa Replication Initiation Region Protein | A descriptive name based on its molecular weight and initial functional characterization. | GeneCards |
| 60 KDa Origin-Specific DNA-Binding Protein | Highlights its function in binding to DNA origins of replication. | GeneCards |
| DHFR Oribeta-Binding Protein RIP60 | Refers to its discovery in studies of the dihydrofolate reductase (DHFR) gene replication origin. | GeneCards |
| DNA-Binding Protein REPIN1 | A functional description of the protein. | GeneCards |
| ATT-Binding Protein | Describes its specificity for ATT-rich DNA sequences. | GeneCards |
| Zinc Finger Protein AP4 | Another zinc finger protein designation. | GeneCards |
Signaling Pathways Involving REPIN1
REPIN1 is implicated in a growing number of signaling pathways that govern fundamental cellular processes. Its roles in metabolic regulation, bone homeostasis, and cancer are of particular interest to the research community.
REPIN1 in Osteoporosis and Iron-Induced Apoptosis
Recent studies have elucidated a critical role for REPIN1 in the pathology of osteoporosis, particularly in the context of iron overload. In osteoblasts, elevated REPIN1 expression is associated with increased iron accumulation, leading to apoptosis. Mechanistically, REPIN1 appears to regulate the expression of Lipocalin 2 (LCN2), a protein involved in iron transport. Increased LCN2 levels contribute to intracellular iron overload, which in turn modulates the expression of the pro-apoptotic protein BAX and the anti-apoptotic protein BCL2, tipping the balance towards cell death. Knockdown of REPIN1 has been shown to rescue bone loss in animal models of iron-overload-induced osteoporosis by inhibiting this apoptotic cascade.[1][2][3][4]
Role in Adipogenesis and Metabolic Disease
REPIN1 is highly expressed in adipose tissue and liver and has been identified as a key regulator of adipogenesis and lipid metabolism. It influences adipocyte size, lipid droplet formation, and the expression of glucose transporters. Studies in rodent models have shown that genetic variations in REPIN1 are linked to differences in body weight and triglyceride levels. Furthermore, reduced expression of REPIN1 in adipose tissue can lead to improved whole-body insulin sensitivity and better glucose tolerance.[5][6][7]
Involvement in Cancer Progression
The role of REPIN1 in cancer is an emerging area of research. In papillary thyroid cancer, REPIN1 is a downstream target of miR-127. Overexpression of miR-127 leads to decreased REPIN1 levels, which is associated with increased proliferation, migration, and invasion of cancer cells. Conversely, in gastric cancer, REPIN1 is part of a five-gene signature that can stratify patients into high- and low-risk groups, suggesting a more complex, context-dependent role in different malignancies.
Quantitative Data on REPIN1 Function
The following table summarizes key quantitative findings from studies on REPIN1, providing insights into its functional impact.
| Experimental Context | Finding | Quantitative Change | Reference |
| Genetic Variation in Humans | A 12 base pair deletion (rs3832490) in REPIN1 is associated with improved glucose metabolism. | Carriers of the deletion show lower fasting plasma glucose, fasting plasma insulin, and HOMA-IR. | [7] |
| In Vitro Cell Culture (HepG2 cells) | Transfection with the 12 bp deletion variant of REPIN1. | Increased GLUT2 and CD36 expression, and a higher number of lipid droplets. | [7] |
| Animal Model (Congenic Rats) | Differential REPIN1 expression in adipose tissue of rat strains susceptible to metabolic syndrome. | Congenic BB.4W rats with lower REPIN1 expression are compared to BB.4S and BB/OK rats. | [5] |
Experimental Protocols for the Study of REPIN1
Investigating the function of REPIN1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
siRNA-Mediated Knockdown of REPIN1 in Adipocytes
This protocol describes the general steps for reducing REPIN1 expression in cultured adipocytes using small interfering RNA (siRNA).
Objective: To study the loss-of-function phenotype of REPIN1 in adipocytes.
Materials:
-
Differentiated adipocyte cell culture (e.g., 3T3-L1 or primary human adipocytes)
-
REPIN1-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium appropriate for the adipocyte cell line
-
Reagents for RNA extraction and qRT-PCR analysis
-
Reagents for protein extraction and Western blot analysis
Procedure:
-
Cell Culture: Culture adipocytes to the desired stage of differentiation in appropriate multi-well plates.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute REPIN1-specific siRNA or non-targeting control siRNA in Opti-MEM™ medium.
-
In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Carefully add the siRNA-lipid complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells with the transfection complexes for the time recommended by the reagent manufacturer (typically 4-6 hours).
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Incubate the cells for 24-72 hours to allow for REPIN1 knockdown.
-
-
Verification of Knockdown:
-
qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for REPIN1 and a housekeeping gene to determine the extent of mRNA knockdown.
-
Western Blot: Lyse the cells to extract total protein. Perform SDS-PAGE and Western blotting using an antibody specific for REPIN1 to confirm a reduction in protein levels.
-
-
Functional Assays: Once knockdown is confirmed, proceed with functional assays such as glucose uptake assays, lipid droplet staining, or gene expression analysis of downstream targets.
For more detailed guidance on optimizing siRNA transfection in adipocytes, refer to specialized protocols.[8][9][10][11][12]
Chromatin Immunoprecipitation (ChIP) for REPIN1
This protocol outlines the general workflow for performing ChIP to identify the genomic regions to which REPIN1 binds.
Objective: To determine the DNA binding sites of REPIN1 across the genome.
Materials:
-
Cell culture expressing REPIN1
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or enzymatic digestion reagents for chromatin shearing
-
ChIP-grade antibody specific for REPIN1
-
Protein A/G magnetic beads
-
Wash buffers with varying salt concentrations
-
Elution buffer
-
Proteinase K and RNase A
-
Reagents for DNA purification
-
Reagents for qPCR or high-throughput sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a ChIP-grade REPIN1 antibody overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the formaldehyde cross-links by incubating at a high temperature with the addition of a high-salt solution.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis:
-
ChIP-qPCR: Use qPCR to determine the enrichment of specific DNA sequences in the immunoprecipitated sample compared to an input control.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify REPIN1 binding sites genome-wide.
-
For detailed protocols and troubleshooting, refer to established ChIP-seq resources.[13][14][15][16][17]
Conclusion and Future Directions
REPIN1 is a protein with diverse and critical functions in cellular regulation. Its involvement in fundamental processes such as DNA replication, as well as its emerging roles in metabolic diseases, osteoporosis, and cancer, underscore its importance as a subject of continued research. The information and protocols provided in this guide are intended to facilitate further investigation into the complex biology of REPIN1. Future research should focus on elucidating the precise molecular mechanisms by which REPIN1 exerts its effects in different cellular contexts, identifying its direct downstream targets, and exploring its potential as a therapeutic target for a range of human diseases. The development of small molecule inhibitors or activators of REPIN1 could open new avenues for the treatment of metabolic disorders, bone diseases, and cancer.
References
- 1. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression profiling supports the role of Repin1 in the pathophysiology of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An siRNA-based method for efficient silencing of gene expression in mature brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. An optimized method for gene knockdown in differentiating human and mouse adipocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sequential chromatin immunoprecipitation protocol for global analysis through massive parallel sequencing (... [protocols.io]
- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 15. Re-ChIP Protocol | Rockland [rockland.com]
- 16. Sequential chromatin immunoprecipitation protocol: ChIP-reChIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encodeproject.org [encodeproject.org]
Evolutionary Conservation of the REPIN1 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
REPIN1 (Replication Initiator 1), also known as RIP60 or ZNF464, is a multifaceted zinc finger protein integral to various cellular processes. Initially identified for its potential role in the initiation of DNA replication, its function is now understood to extend to the regulation of transcription, influencing a wide array of physiological pathways.[1][2] This guide provides a comprehensive overview of the evolutionary conservation of the REPIN1 gene, its role in key signaling pathways, and detailed experimental protocols for its study.
Evolutionary Conservation of REPIN1
The REPIN1 gene is highly conserved across a broad range of species, indicating its fundamental biological importance. Analysis of orthologs reveals significant sequence identity, particularly within the zinc finger domains responsible for DNA binding.
Quantitative Analysis of REPIN1 Orthologs
The following table summarizes the protein sequence identity of REPIN1 orthologs in various species compared to the human REPIN1 protein. Orthologs for the invertebrate species Drosophila melanogaster and Caenorhabditis elegans were not found, suggesting that REPIN1 may have evolved later in the vertebrate lineage or that the sequence divergence is too great for clear orthology assignment by standard methods.
| Species | Common Name | NCBI Protein Accession | Protein Length (Amino Acids) | Sequence Identity to Human REPIN1 (%) |
| Homo sapiens | Human | NP_001093166.1 | 567 | 100 |
| Pan troglodytes | Chimpanzee | XP_003318942.1 | 567 | 99.5 |
| Canis lupus familiaris | Dog | XP_005629707.1 | 567 | 87.3 |
| Gallus gallus | Chicken | XP_015142475.1 | 572 | 65.5 |
| Danio rerio | Zebrafish | XP_005167634.1 | 578 | 52.1 |
| Drosophila melanogaster | Fruit Fly | Not Found | - | - |
| Caenorhabditis elegans | Nematode | Not Found | - | - |
Key Signaling Pathways Involving REPIN1
REPIN1 has been implicated in the regulation of several critical signaling pathways, primarily related to metabolism. Its role as a transcriptional regulator allows it to influence the expression of key genes in these pathways.
Regulation of Glucose and Fatty Acid Metabolism
REPIN1 is a key player in glucose and fatty acid metabolism. Evidence suggests that REPIN1 may exert its influence through the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway. By modulating the expression of target genes such as the glucose transporter GLUT2 and the fatty acid translocase CD36, REPIN1 can impact cellular uptake and utilization of these essential nutrients.[3][4][5][6][7][8]
Regulation of Iron Metabolism and Apoptosis
REPIN1 also plays a crucial role in iron homeostasis and apoptosis. It has been shown to regulate the expression of Lipocalin 2 (LCN2), a protein involved in iron transport and storage. Dysregulation of this pathway can lead to iron overload, cellular stress, and the induction of apoptosis through the modulation of Bcl-2 family proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the evolutionary conservation and function of the REPIN1 gene.
Phylogenetic Analysis of the REPIN1 Gene
This protocol outlines the steps to create a phylogenetic tree to visualize the evolutionary relationships of REPIN1 across different species.
Objective: To construct a phylogenetic tree of REPIN1 protein sequences.
Materials:
-
Computer with internet access
-
MEGA (Molecular Evolutionary Genetics Analysis) software[1]
Procedure:
-
Sequence Retrieval:
-
Obtain the protein sequences of REPIN1 orthologs from various species of interest from a public database such as NCBI (National Center for Biotechnology Information) or UniProt.
-
Save the sequences in FASTA format in a single text file. Each sequence should start with a header line beginning with ">" followed by the sequence name.
-
-
Multiple Sequence Alignment:
-
Open the MEGA software.
-
Click on "Align" -> "Edit/Build Alignment".
-
Select "Create a new alignment" and choose "Protein".
-
In the Alignment Explorer window, go to "Edit" -> "Insert Sequence From File" and select your FASTA file.
-
Select all sequences (Ctrl+A).
-
Click on the "Align" icon and choose "ClustalW" or "MUSCLE" for alignment. Use the default parameters for the initial alignment.
-
Visually inspect the alignment for any misaligned regions and manually adjust if necessary.
-
Export the alignment in MEGA format (.meg).
-
-
Phylogenetic Tree Construction:
-
From the main MEGA window, click on "Phylogeny" -> "Construct/Test Maximum Likelihood Tree" (or another method like Neighbor-Joining).
-
Open the exported .meg alignment file.
-
In the "Analysis Preferences" window:
-
Test of Phylogeny: Select "Bootstrap method" and set the number of replications to 1000 for statistical support.
-
Substitution Model: Click on "Models" -> "Find Best DNA/Protein Models (ML)" to determine the most appropriate substitution model for your data based on the Bayesian Information Criterion (BIC). Select the recommended model.
-
Leave other parameters as default for the initial analysis.
-
-
Click "Compute" to start the tree construction.
-
-
Tree Visualization and Interpretation:
-
The resulting phylogenetic tree will be displayed in the "Tree Explorer" window.
-
The numbers at the nodes represent bootstrap values, indicating the percentage of replicate trees that support that branching. Higher values (e.g., >70) indicate stronger support.
-
The branch lengths represent the evolutionary distance.
-
Use the toolbar options to customize the tree's appearance for publication.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol describes how to identify the genomic binding sites of the REPIN1 transcription factor.
Objective: To determine the genome-wide binding sites of REPIN1.
Materials:
-
Cell culture or tissue samples
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin fragmentation)
-
REPIN1-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat cells or tissues with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
-
Chromatin Fragmentation:
-
Resuspend the nuclei in a suitable buffer.
-
Fragment the chromatin to an average size of 200-600 base pairs using either sonication or enzymatic digestion with micrococcal nuclease.
-
Confirm the fragmentation efficiency by running an aliquot on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a highly specific REPIN1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at a high temperature (e.g., 65°C) for several hours in the presence of a high salt concentration.
-
Treat the sample with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification and Library Preparation:
-
Purify the ChIP DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol for the chosen next-generation sequencing platform. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Analyze the sequencing data using a bioinformatics pipeline:
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of the genome enriched for REPIN1 binding.
-
Perform motif analysis on the identified peaks to determine the REPIN1 binding motif.
-
Annotate the peaks to identify nearby genes that may be regulated by REPIN1.
-
-
Conclusion
REPIN1 is an evolutionarily conserved protein with significant roles in regulating fundamental metabolic pathways. Its high degree of conservation across vertebrates underscores its importance in maintaining cellular homeostasis. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of REPIN1 and its potential as a therapeutic target in various diseases.
References
- 1. COBALT:Multiple Alignment Tool [ncbi.nlm.nih.gov]
- 2. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Analysis of REST binding sites with canonical and non-canonical motifs in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. molbiol-tools.ca [molbiol-tools.ca]
- 7. Sequence Alignment Tool | VectorBuilder [en.vectorbuilder.com]
- 8. uniprot.org [uniprot.org]
The REPIN1 Protein Interaction Network: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Interaction Network, Signaling Pathways, and Experimental Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Replication Initiator 1 (REPIN1), a zinc finger protein, plays a crucial role in the initiation of DNA replication and has been implicated in a growing number of cellular processes, including metabolic regulation and apoptosis. Its dysregulation is associated with several pathological conditions, including osteoporosis and non-alcoholic fatty liver disease (NAFLD), making it a protein of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the current knowledge of the REPIN1 protein interaction network, detailing its known interactors, its role in key signaling pathways, and the experimental methodologies used to elucidate these connections. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz (DOT language) for enhanced clarity.
Introduction to REPIN1
REPIN1 is a DNA-binding protein that was initially identified for its role in the initiation of chromosomal DNA replication. It is characterized by the presence of multiple zinc finger motifs, which facilitate its binding to specific DNA sequences. Beyond its fundamental role in DNA replication, emerging evidence has revealed its involvement in the transcriptional regulation of genes associated with glucose and lipid metabolism. REPIN1 is also known to regulate iron metabolism and osteoblast apoptosis, highlighting its multifaceted role in cellular homeostasis. Understanding the intricate network of protein-protein interactions involving REPIN1 is paramount to unraveling its diverse biological functions and its implications in disease.
The REPIN1 Protein Interaction Network
The known protein interaction network of REPIN1 has been primarily elucidated through high-throughput screening techniques such as affinity purification mass spectrometry, as well as more targeted approaches like co-immunoprecipitation. The following table summarizes the currently identified direct interactors of REPIN1.
Table 1: Experimentally Validated REPIN1 Interacting Proteins
| Interacting Protein | Gene Name | Organism | Experimental Method | Quantitative Data | Publication |
| Importin-8 | IPO8 | Homo sapiens | Affinity Capture-MS | CompPASS Score: 0.821840295 | Huttlin EL, et al. (2017) Nature |
| Geminin | GMNN | Homo sapiens | Affinity Capture-Western | Not Available | Kim MY, et al. (2006) Proc Natl Acad Sci U S A |
REPIN1 in Cellular Signaling Pathways
REPIN1 is implicated in several critical signaling pathways, where it can act as a regulator of gene expression and cellular processes. The following sections detail its role in these pathways, accompanied by visual diagrams.
Regulation of Osteoblast Apoptosis via LCN2
In the context of osteoporosis, REPIN1 has been shown to regulate iron metabolism and osteoblast apoptosis through its influence on Lipocalin-2 (LCN2). REPIN1 positively regulates the expression of LCN2, which in turn promotes the mitochondrial apoptosis pathway.
Involvement in TGF-β Signaling
REPIN1, also known as AP4, is transcriptionally activated by TGF-β1. It then acts as a negative regulator of the TGF-β receptor signaling pathway by inhibiting the phosphorylation of SMAD2, thereby modulating cell growth inhibition.
Crosstalk with the Wnt/β-catenin Pathway
There is evidence suggesting a complex interplay between Geminin (a REPIN1 interactor) and the Wnt signaling pathway. Geminin expression has been shown to be regulated by Wnt signaling, and in turn, Geminin can modulate Wnt signaling. Given the direct interaction between REPIN1 and Geminin, it is plausible that REPIN1 is also involved in this regulatory network.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the principles of the key experimental techniques used to identify REPIN1 protein interactions. For detailed, step-by-step protocols, readers are directed to the original publications.
Affinity Capture-Mass Spectrometry (AC-MS)
This high-throughput technique was employed to identify the interaction between REPIN1 and IPO8 as part of the BioPlex project. The general workflow for this method is as follows:
Protocol Reference: For the detailed experimental protocol, including specific reagents, concentrations, and instrumentation settings, please refer to:
-
Huttlin, E. L., et al. (2017). Architecture of the human interactome defines protein communities and disease networks. Nature, 545(7655), 505–509.
Affinity Capture-Western
The interaction between REPIN1 and Geminin was identified using affinity capture followed by Western blotting. This method confirms the presence of a specific protein in a purified complex.
Methodological & Application
Application Notes and Protocols for Cloning and Expression of Human REPIN1 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cloning, expression, and purification of the human REPIN1 protein. The protocols are designed for successful recombinant production in Escherichia coli, a commonly used and cost-effective expression system.
Introduction to REPIN1
Replication initiator 1 (REPIN1), also known as AP4 or RIP60, is a zinc finger protein that plays a crucial role in DNA replication and the regulation of gene expression.[1] It is a sequence-specific DNA-binding protein that recognizes ATT-rich sequences.[1] REPIN1 is implicated in various cellular processes, including adipogenesis, lipid droplet formation, and glucose and fatty acid transport.[1] Dysregulation of REPIN1 has been associated with metabolic disorders and cancer.[2] The human REPIN1 protein consists of multiple zinc finger domains, which are essential for its DNA-binding activity.
Gene Cloning and Vector Construction
The initial step in producing recombinant REPIN1 is to clone the corresponding gene into a suitable expression vector.
Obtaining the REPIN1 Gene Sequence
The full-length human REPIN1 coding sequence can be obtained from public databases such as the National Center for Biotechnology Information (NCBI). The reference sequence for human REPIN1 mRNA is publicly available and can be used to design primers for PCR amplification.
Vector Selection
For expression in E. coli, the pET series of vectors (e.g., pET-28a, pET-32a) are highly recommended. These vectors are engineered for high-level protein expression under the control of a strong T7 promoter. They also typically provide options for N-terminal or C-terminal fusion tags, such as a polyhistidine-tag (His-tag) or Glutathione S-transferase (GST), which greatly facilitate protein purification.
Recommended Vector Features:
| Feature | Benefit |
| T7 Promoter | Strong, inducible promoter for high-level protein expression. |
| His-tag | Allows for efficient purification using Immobilized Metal Affinity Chromatography (IMAC). |
| GST-tag | Can enhance the solubility of the target protein and allows for affinity purification. |
| SUMO-tag | Known to significantly increase the expression and solubility of heterologous proteins. |
| TEV Protease Cleavage Site | Enables the removal of the affinity tag after purification to obtain the native protein. |
Cloning Protocol
-
Primer Design: Design forward and reverse primers for the full-length human REPIN1 coding sequence. Incorporate restriction sites (e.g., NdeI and XhoI) into the primers that are compatible with the multiple cloning site of your chosen expression vector.
-
PCR Amplification: Amplify the REPIN1 coding sequence from a human cDNA library using a high-fidelity DNA polymerase.
-
Vector and Insert Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested REPIN1 insert into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).
-
Colony PCR and Sequencing: Screen for positive clones by colony PCR and confirm the correct insertion and sequence of the REPIN1 gene by Sanger sequencing.
Recombinant Protein Expression
Expression Host Selection
The E. coli strain BL21(DE3) is a widely used host for protein expression from T7 promoter-based vectors.[3][4] For proteins that may be prone to misfolding or contain rare codons, specialized strains such as BL21(DE3)pLysS or Rosetta(DE3) can be used to improve expression levels and solubility.[4][5]
Optimization of Expression Conditions
Optimizing expression conditions is critical for maximizing the yield of soluble REPIN1 protein. Key parameters to consider include:
-
IPTG Concentration: The concentration of the inducer, Isopropyl β-D-1-thiogalactopyranoside (IPTG), can be varied (e.g., 0.1 mM to 1 mM) to find the optimal level for REPIN1 expression.[3][6]
-
Induction Temperature: Lowering the induction temperature (e.g., 16-25°C) can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.[7]
-
Induction Time: The duration of induction (e.g., 4 hours to overnight) should be optimized to maximize protein accumulation without leading to excessive cell lysis or protein degradation.[6]
-
Zinc Supplementation: As REPIN1 is a zinc finger protein, supplementing the growth media with zinc chloride (e.g., 100 µM) can be crucial for the proper folding and stability of the protein.
Expression Protocol
-
Transformation: Transform the confirmed REPIN1 expression plasmid into the chosen E. coli expression host.
-
Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic and 100 µM ZnCl₂) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C) and add IPTG to the optimized concentration.
-
Incubation: Continue to incubate the culture for the optimized duration with shaking.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protein Purification
A multi-step purification strategy is recommended to obtain high-purity REPIN1.
Cell Lysis
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µM ZnCl₂).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
Affinity Chromatography
This is the primary capture step for tagged proteins.
Protocol for His-tagged REPIN1 (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged REPIN1 protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
(Optional) Tag Removal
If the native REPIN1 protein is required, the affinity tag can be removed by enzymatic cleavage if a specific protease site (e.g., TEV) was included in the vector construct.
-
Dialyze the eluted protein against a buffer compatible with the protease.
-
Add the specific protease and incubate at the recommended temperature and duration.
-
Pass the cleavage reaction mixture through the same affinity column again to remove the cleaved tag and the protease (which is often also His-tagged). The tag-free REPIN1 will be in the flow-through.
Size Exclusion Chromatography (Gel Filtration)
This final polishing step separates proteins based on their size and can remove any remaining contaminants and protein aggregates.
-
Concentrate the protein sample from the previous step.
-
Load the concentrated sample onto a size exclusion column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 1 µM ZnCl₂).
-
Collect the fractions corresponding to the monomeric REPIN1 protein.
Quantitative Data and Quality Control
The following table summarizes expected yields for zinc finger proteins based on published data, which can serve as a benchmark for REPIN1 expression.
| Protein | Expression System | Fusion Tag | Purification Method | Yield | Purity | Reference |
| BCL11B Zinc Finger Domain | E. coli | Fluorescent Protein | IMAC | 200 mg/L | High | [8] |
| ZNF191 Zinc Finger Peptide | E. coli | KSI | Inclusion body washing, CNBr cleavage | >20 mg/L | >95% | [6] |
| C2H2-type Zinc Finger Proteins | E. coli | His-SUMO | IMAC, Cation Exchange | 1 mg/L | Homogeneous | [5] |
Quality Control Methods:
-
SDS-PAGE: To assess protein purity and apparent molecular weight at each stage of purification.
-
Western Blot: To confirm the identity of the recombinant protein using an anti-REPIN1 or anti-tag antibody.
-
Protein Concentration Determination: Using methods such as the Bradford assay or measuring absorbance at 280 nm.
Experimental Workflows and Signaling Pathways
Experimental Workflow for REPIN1 Cloning and Expression
Caption: Workflow for cloning, expression, and purification of REPIN1.
Putative REPIN1 Signaling Pathway in Metabolic Regulation
Caption: REPIN1's role in metabolic and cancer signaling pathways.
References
- 1. REPIN1 - Wikipedia [en.wikipedia.org]
- 2. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Optimization of the expression of reteplase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-repository.org [e-repository.org]
- 7. researchgate.net [researchgate.net]
- 8. miR-127 Protects Proximal Tubule Cells against Ischemia/Reperfusion: Identification of Kinesin Family Member 3B as miR-127 Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for REPIN1 Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Replication Initiator 1 (REPIN1), also known as RIP60 or ZNF464, is a zinc finger protein that plays a crucial role in the initiation of chromosomal DNA replication and the regulation of gene expression.[1] It is notably involved in processes such as lipid metabolism, adipogenesis, and glucose transport, making it a protein of significant interest in various research and drug development contexts.[1][2] This document provides a detailed protocol for the expression and purification of recombinant REPIN1 protein, along with methods for its characterization and functional analysis.
Introduction
REPIN1 is a DNA-binding protein characterized by the presence of fifteen C2H2-type zinc finger motifs.[1] It recognizes and binds to ATT-rich sequences in the DNA, facilitating DNA bending and influencing the transcription of target genes.[1][3][4] Its involvement in metabolic regulation has been highlighted by studies showing its high expression in adipose tissue and the liver.[1][2] Given its role in fundamental cellular processes and its potential as a therapeutic target, the availability of highly purified and active REPIN1 is essential for detailed biochemical and structural studies. This protocol outlines a robust method for producing recombinant REPIN1 in Escherichia coli and purifying it to high homogeneity using affinity chromatography.
Protein Properties and Data Presentation
A summary of the key quantitative data for human REPIN1 protein is presented in the table below.
| Property | Value | Source |
| Full Name | Replication Initiator 1 | GeneCards[3] |
| Aliases | RIP60, ZNF464, AP4 | Wikipedia[1] |
| Organism | Homo sapiens (Human) | UniProt[4] |
| Amino Acid Count | 567 | GeneCards |
| Molecular Weight (Calculated) | 63.6 kDa | GeneCards |
| Isoelectric Point (pI) (Predicted) | 8.5 | Calculated using Isoelectric Point Calculator |
| Subcellular Localization | Nucleoplasm | Wikipedia[1] |
| Known DNA Binding Motif | 5'-ATT-3' | Wikipedia[1] |
Experimental Protocols
Recombinant REPIN1 Expression and Purification Workflow
The overall workflow for expressing and purifying recombinant REPIN1 is depicted below. This process involves cloning the REPIN1 cDNA into an expression vector, transforming the vector into an E. coli expression strain, inducing protein expression, lysing the cells, and purifying the protein using affinity and size-exclusion chromatography.
Detailed Methodology: Recombinant REPIN1 Purification with N-terminal His-tag
This protocol is designed for the expression of REPIN1 in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).
1. Gene Cloning and Expression Vector Construction
-
Gene Synthesis and Cloning: The human REPIN1 coding sequence (NCBI Accession: NM_014727.4) is optimized for E. coli expression and synthesized commercially. The gene is then cloned into a pET-28a(+) vector, which introduces an N-terminal Hexa-histidine (6xHis) tag followed by a thrombin cleavage site.
-
Transformation: The resulting plasmid is transformed into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification. Subsequently, the verified plasmid is transformed into an expression strain, such as BL21(DE3).
2. Protein Expression
-
Starter Culture: A single colony of BL21(DE3) harboring the REPIN1 expression plasmid is used to inoculate 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin. The culture is grown overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: The overnight culture is used to inoculate 1 L of LB broth with 50 µg/mL kanamycin. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubation: The culture is then incubated overnight (16-18 hours) at 18°C with shaking to enhance proper protein folding and solubility.
-
Harvesting: The bacterial cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C. The supernatant is discarded, and the cell pellet can be stored at -80°C or used immediately.
3. Cell Lysis and Lysate Clarification
-
Lysis Buffer: The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Sonication: The resuspended cells are lysed on ice by sonication. This is typically performed in short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 10 minutes of sonication time, or until the lysate is no longer viscous.
-
Clarification: The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble His-tagged REPIN1 is carefully collected.
4. Immobilized Metal Affinity Chromatography (IMAC)
-
Resin Equilibration: A Ni-NTA (Nickel-Nitrilotriacetic Acid) column is equilibrated with 5-10 column volumes of Lysis Buffer.
-
Binding: The clarified lysate is loaded onto the equilibrated Ni-NTA column by gravity flow.
-
Washing: The column is washed with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The His-tagged REPIN1 is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Fractions are collected and analyzed by SDS-PAGE.
5. Quality Control and Further Purification (Optional)
-
SDS-PAGE and Western Blotting: The purity of the eluted fractions is assessed by SDS-PAGE with Coomassie blue staining. The identity of the protein can be confirmed by Western blotting using an anti-His-tag or anti-REPIN1 antibody.
-
Size-Exclusion Chromatography (SEC): For higher purity and to remove aggregates, the pooled IMAC fractions can be subjected to SEC using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Functional Assay: Electrophoretic Mobility Shift Assay (EMSA)
To verify the DNA-binding activity of the purified REPIN1, an EMSA can be performed. This assay detects the interaction of a protein with a specific DNA probe.
1. Probe Preparation
-
A double-stranded DNA probe containing the REPIN1 binding site (5'-ATT-3') is prepared by annealing complementary single-stranded oligonucleotides. One of the oligonucleotides should be labeled, for example, with biotin or a fluorescent dye at the 5' end.
2. Binding Reaction
-
The binding reaction is set up in a final volume of 20 µL containing:
-
1X EMSA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2)
-
1 µg of a non-specific competitor DNA (e.g., poly(dI-dC))
-
Labeled DNA probe (e.g., 20-50 fmol)
-
Purified REPIN1 protein (a titration of concentrations should be performed, e.g., 0-500 nM)
-
-
The reaction mixture is incubated at room temperature for 20-30 minutes.
3. Electrophoresis and Detection
-
The samples are loaded onto a native polyacrylamide gel (e.g., 6%) and subjected to electrophoresis in a cold room or at 4°C.
-
The DNA-protein complexes are then transferred to a nylon membrane and detected according to the label used (e.g., chemiluminescence for biotin-labeled probes or fluorescence imaging).
Signaling Pathway
REPIN1 is implicated in the regulation of adipogenesis, a process controlled by a complex network of signaling pathways. One of the key pathways involves the regulation of the master transcriptional regulators of adipogenesis, PPARγ and C/EBPα. While the direct upstream regulators of REPIN1 in this context are not fully elucidated, a plausible signaling cascade can be constructed based on its known functions.
This diagram illustrates how upstream signals like insulin and growth factors could potentially modulate the activity or expression of REPIN1 through intracellular signaling cascades, which in turn would regulate the expression of key adipogenic transcription factors to control adipogenesis and lipid metabolism. Further research is needed to fully elucidate the specific upstream regulators and downstream targets of REPIN1 in this pathway.
References
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the REPIN1 Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
REPIN1 (Replication Initiator 1) is a zinc finger protein that plays a crucial role in the regulation of DNA replication and transcription.[1] Emerging research has implicated REPIN1 in a variety of cellular processes and disease states, including metabolism, osteoporosis, and cancer.[2][3][4] As a transcriptional regulator, REPIN1 influences the expression of genes involved in lipid and glucose metabolism, such as Cd36 and Pparg.[3] Furthermore, it has been shown to modulate iron metabolism and apoptosis in osteoblasts through a signaling pathway involving Lipocalin-2 (LCN2) and the mitochondrial apoptosis machinery.[2]
These findings make REPIN1 a compelling target for further investigation in various research and drug development contexts. The ability to precisely knock out the REPIN1 gene using CRISPR/Cas9 technology offers a powerful tool to elucidate its function, validate its role as a therapeutic target, and screen for potential drug candidates.
This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated knockout of the REPIN1 gene in mammalian cells. It includes a summary of expected quantitative outcomes, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Successful knockout of the REPIN1 gene is expected to yield significant and measurable changes in cellular phenotypes and gene expression profiles. The following tables summarize quantitative data from studies involving the knockdown or knockout of REPIN1, providing a baseline for expected experimental outcomes.
Table 1: Phenotypic Changes Following REPIN1 Knockdown in Osteoblastic Cells
| Parameter | Control (NC) | sh-Repin1 | Fold Change (sh-Repin1 vs. NC) |
| Intracellular Iron Content (Fold Change) | 1.00 | 0.45 | ↓ 0.55 |
| Cell Viability under Iron Overload (%) | 100 | 135 | ↑ 1.35 |
Data adapted from a study on REPIN1 knockdown in MC3T3-E1 cells, demonstrating that reduced REPIN1 expression leads to decreased intracellular iron accumulation and increased cell viability in the presence of excess iron.[5]
Table 2: Gene Expression Changes Following REPIN1 Knockdown in Osteoblastic Cells under Iron Overload
| Gene | Control (NC) | sh-Repin1 | Fold Change (sh-Repin1 vs. NC) |
| Lcn2 | 1.00 | 0.30 | ↓ 0.70 |
| Bcl2 | 1.00 | 2.50 | ↑ 1.50 |
| Bax | 1.00 | 0.40 | ↓ 0.60 |
Data derived from sequencing results of REPIN1 knockdown in MC3T3-E1 cells, indicating that REPIN1 silencing downregulates the pro-apoptotic gene Lcn2 and Bax while upregulating the anti-apoptotic gene Bcl2.[5]
Table 3: Expected Changes in Metabolic Gene Expression Following REPIN1 Knockout in Hepatic Cells
| Gene | Expected Outcome in REPIN1 KO |
| Cd36 | Downregulation |
| Pparg | Downregulation |
| Glut2 | Altered Expression |
| Akt phosphorylation | Altered Phosphorylation |
Based on findings from liver-specific Repin1 knockout mice, which showed significant alterations in the expression of genes critical for glucose and lipid metabolism.[1][6]
Experimental Protocols
This section provides a comprehensive protocol for the CRISPR/Cas9-mediated knockout of the REPIN1 gene in a mammalian cell line of choice.
gRNA Design and Selection for REPIN1 Knockout
Objective: To design and select highly specific and efficient guide RNAs (gRNAs) targeting the REPIN1 gene.
Methodology:
-
Obtain the REPIN1 Gene Sequence: Retrieve the full-length cDNA or genomic DNA sequence of the human REPIN1 gene from a public database such as NCBI (Gene ID: 29803).
-
Utilize gRNA Design Tools: Input the REPIN1 sequence into publicly available gRNA design tools like CHOPCHOP or the Synthego CRISPR Design Tool.[7]
-
Selection Criteria for gRNAs:
-
Target Exons: Design gRNAs to target early exons of the REPIN1 gene to maximize the probability of generating a loss-of-function mutation.[7]
-
Specificity Score: Prioritize gRNAs with high on-target scores and low off-target scores to minimize unintended edits in the genome.
-
GC Content: Select gRNAs with a GC content between 40-60% for optimal activity.
-
PAM Site: Ensure the gRNA sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
Select Multiple gRNAs: It is recommended to select and test 2-3 of the top-scoring gRNAs to ensure successful knockout.
CRISPR/Cas9 Delivery and Transfection
Objective: To deliver the CRISPR/Cas9 components (Cas9 nuclease and REPIN1-targeting gRNA) into the target mammalian cells.
Methodology:
-
Choice of Delivery Method: Select an appropriate delivery method based on the cell type. Common methods include:
-
Plasmid Transfection: Co-transfect a plasmid expressing Cas9 and a U6 promoter-driven gRNA expression cassette. Plasmids such as pX458 (Addgene #48138) that co-express Cas9 and a fluorescent marker can be used for sorting transfected cells.
-
Lentiviral Transduction: Suitable for hard-to-transfect cells, this method involves packaging the CRISPR components into lentiviral particles for stable integration and expression.
-
Ribonucleoprotein (RNP) Electroporation: Deliver a pre-complexed RNP of recombinant Cas9 protein and synthetic gRNA via electroporation. This method is often highly efficient and reduces off-target effects.
-
-
Cell Culture: Culture the target cells in appropriate media and conditions to ensure they are healthy and in the logarithmic growth phase at the time of transfection/transduction.
-
Transfection/Transduction Procedure:
-
Plasmid Transfection: Use a lipid-based transfection reagent (e.g., Lipofectamine) or electroporation according to the manufacturer's protocol.
-
Lentiviral Transduction: Produce lentiviral particles and transduce the target cells. Determine the optimal multiplicity of infection (MOI).
-
RNP Electroporation: Optimize electroporation parameters (voltage, capacitance, pulse duration) for the specific cell line.
-
Isolation of Single-Cell Clones
Objective: To isolate individual cells that have been successfully edited to generate clonal populations with a homozygous REPIN1 knockout.
Methodology:
-
Single-Cell Sorting: If a fluorescent reporter was used (e.g., from pX458), use fluorescence-activated cell sorting (FACS) to plate single, fluorescence-positive cells into individual wells of a 96-well plate.
-
Limiting Dilution: If no fluorescent marker is available, perform serial dilutions of the transfected cell population to achieve a statistical probability of seeding single cells per well.
-
Clonal Expansion: Culture the single-cell clones in appropriate media until they form visible colonies. This may take 2-4 weeks depending on the cell type.
Validation of REPIN1 Knockout
Objective: To confirm the successful knockout of the REPIN1 gene at the genomic, mRNA, and protein levels.
Methodology:
-
Genomic DNA Analysis:
-
PCR and Sanger Sequencing: Isolate genomic DNA from the expanded clones. Amplify the targeted region of the REPIN1 gene using PCR and sequence the amplicons. Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
-
mRNA Expression Analysis:
-
Quantitative PCR (qPCR): Isolate total RNA from the clonal populations and synthesize cDNA. Perform qPCR using primers specific for REPIN1 to quantify its mRNA expression level relative to a housekeeping gene. A significant reduction in REPIN1 mRNA is indicative of a successful knockout.
-
-
Protein Expression Analysis:
-
Western Blotting: Lyse the cells and perform a Western blot using a validated antibody against the REPIN1 protein. The absence of the REPIN1 protein band in the knockout clones compared to the wild-type control confirms successful knockout at the protein level.
-
Phenotypic and Functional Assays
Objective: To characterize the functional consequences of REPIN1 knockout.
Methodology:
-
Metabolic Assays:
-
Glucose Uptake Assay: Measure the rate of glucose uptake using a fluorescent glucose analog.
-
Lipid Accumulation Assay: Stain cells with Oil Red O or a fluorescent lipid dye to visualize and quantify intracellular lipid droplets.
-
-
Apoptosis Assays:
-
TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis.
-
Caspase Activity Assay: Measure the activity of key apoptosis-executing caspases (e.g., Caspase-3/7).
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye (e.g., TMRE or JC-1) to assess changes in mitochondrial membrane potential.
-
-
Gene Expression Analysis of Downstream Targets:
-
Perform qPCR to quantify the mRNA levels of known or predicted downstream targets of REPIN1, such as LCN2, BCL2, BAX, CD36, and PPARG.
-
Visualizations
The following diagrams illustrate the experimental workflow for REPIN1 knockout and the known signaling pathways involving REPIN1.
Caption: Experimental workflow for CRISPR/Cas9-mediated knockout of the REPIN1 gene.
Caption: REPIN1-mediated regulation of the mitochondrial apoptosis pathway.
Caption: REPIN1's role in regulating key genes in metabolism.
References
- 1. genecards.org [genecards.org]
- 2. alliancegenome.org [alliancegenome.org]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. REPIN1 Knockout cell line (KYSE-150) | Ubigene [ubigene.us]
- 6. How to design a pooled CRISPR knockout screen [horizondiscovery.com]
- 7. ASSURED-optimized CRISPR protocol for knockout/SNP knockin in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: REPIN1 as a Potential Biomarker for Nonalcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The identification of reliable, non-invasive biomarkers is a critical unmet need for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Replication Initiator 1 (REPIN1), a zinc finger protein highly expressed in the liver and adipose tissue, has emerged as a potential novel biomarker and therapeutic target in NAFLD.[1] Evidence from human genetic studies and animal models suggests a protective role for reduced REPIN1 function and expression in the pathogenesis of NAFLD.[1][2][3]
These application notes provide a comprehensive overview of the current understanding of REPIN1 in NAFLD and detailed protocols for its investigation as a biomarker.
Rationale for REPIN1 as a NAFLD Biomarker
Current research indicates an inverse correlation between REPIN1 levels and NAFLD severity. A loss-of-function genetic variant in the REPIN1 gene has been associated with significantly lower NAFLD activity and fibrosis scores in humans.[2][3] Individuals carrying this protective variant also exhibit lower hepatic REPIN1 mRNA expression.[3]
Studies in mouse models with liver-specific deletion of Repin1 have demonstrated significant protection against diet-induced NAFLD. These mice show reduced hepatic fat accumulation, diminished chronic inflammation, and improved insulin sensitivity.[1] These findings suggest that lower levels of REPIN1 may be indicative of a more favorable metabolic phenotype and a reduced risk of NAFLD progression. Therefore, quantifying REPIN1 in biological samples could serve as a valuable tool for NAFLD research and clinical assessment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a human study investigating a protective genetic variant of REPIN1.
Table 1: Clinical Characteristics of Study Participants Stratified by REPIN1 Genotype
| Parameter | Wild-Type Allele Carriers (n=55) | Homozygous Deletion Carriers (n=8) | p-value |
| NAFLD Activity Score (NAS) | 4.6 ± 0.2 | 3.1 ± 0.4 | < 0.05 |
| Fibrosis Score | 1.8 ± 0.2 | 0.6 ± 0.3 | < 0.05 |
Data are presented as mean ± standard error. Data adapted from Abshagen et al., Clinical and Translational Gastroenterology, 2020.[2][3]
Table 2: Hepatic REPIN1 mRNA Expression
| Group | Relative REPIN1 mRNA Expression (Arbitrary Units) | p-value |
| Wild-Type Allele Carriers | Higher Expression | < 0.05 |
| Homozygous Deletion Carriers | Lower Expression | < 0.05 |
This table reflects the qualitative finding of significantly lower REPIN1 mRNA levels in the livers of individuals with the protective deletion variant as reported by Abshagen et al., 2020.[3]
Note: To date, studies quantifying circulating REPIN1 protein levels in NAFLD patients versus healthy controls are lacking. The protocols provided below are intended to facilitate such investigations.
Postulated REPIN1 Signaling Pathway in NAFLD
The precise molecular mechanisms by which REPIN1 influences NAFLD are under investigation. Based on current literature, a postulated signaling pathway is outlined below. Evidence suggests that elevated REPIN1 may contribute to hepatic lipid accumulation by influencing the expression of key genes involved in fatty acid uptake and metabolism, such as CD36 and PPARG (Peroxisome Proliferator-Activated Receptor Gamma).
Caption: Postulated REPIN1 signaling in hepatocytes.
Experimental Protocols
Quantification of Circulating REPIN1 by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of REPIN1 in human serum or plasma to investigate its potential as a non-invasive biomarker for NAFLD.
Materials:
-
Human REPIN1 ELISA Kit (e.g., from various commercial suppliers)
-
Blood collection tubes (serum separator tubes or EDTA/heparin tubes for plasma)
-
Centrifuge
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized water
-
Wash buffer (usually provided with the kit)
-
Substrate solution (usually provided with the kit)
-
Stop solution (usually provided with the kit)
Protocol:
a. Sample Collection and Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Carefully aspirate the serum and transfer to a clean tube.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aspirate the plasma and transfer to a clean tube.
-
Storage: Assay freshly prepared samples immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
b. ELISA Procedure (based on a typical sandwich ELISA protocol):
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of microplate strips.
-
Add 100 µL of standards, controls, and samples to the appropriate wells. It is recommended to run all samples in duplicate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C).
-
Aspirate the liquid from each well.
-
Wash each well with wash buffer (e.g., 3 x 300 µL). Ensure complete removal of liquid after the final wash.
-
Add 100 µL of biotin-conjugated detection antibody to each well.
-
Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).
-
Wash the wells as described in step 6.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate (e.g., 30 minutes at 37°C).
-
Wash the wells as described in step 6.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate in the dark at 37°C for 15-30 minutes, or until the desired color develops.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.
c. Data Analysis:
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of REPIN1 in the samples.
Quantification of Hepatic REPIN1 mRNA by Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the relative expression of REPIN1 mRNA in liver tissue samples.
Materials:
-
Liver biopsy samples (fresh frozen or stored in an RNA stabilization solution)
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers/probes for human REPIN1 and a reference gene (e.g., 18S rRNA, GAPDH)
-
RT-qPCR instrument
Protocol:
a. RNA Extraction:
-
Homogenize the liver tissue sample (10-20 mg) in lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
b. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
c. RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and primers/probes for REPIN1 and the reference gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Acquire fluorescence data at the end of each extension step.
d. Data Analysis:
-
Determine the cycle threshold (Ct) for REPIN1 and the reference gene for each sample.
-
Calculate the relative expression of REPIN1 using the ΔΔCt method.
Experimental Workflow for Biomarker Validation
The following workflow outlines the key steps for validating REPIN1 as a clinical biomarker for NAFLD.
Caption: Workflow for REPIN1 biomarker validation.
Conclusion and Future Directions
The existing evidence strongly suggests that REPIN1 plays a significant role in the pathophysiology of NAFLD and holds promise as a biomarker. Lower hepatic expression of REPIN1 is associated with a less severe disease phenotype in humans.[3] Future research should focus on:
-
Quantifying circulating REPIN1 protein levels in large, well-characterized patient cohorts to establish its utility as a non-invasive biomarker.
-
Elucidating the detailed molecular mechanisms by which REPIN1 regulates lipid metabolism and inflammation in the liver.
-
Investigating the therapeutic potential of modulating REPIN1 expression or activity for the treatment of NAFLD.
These application notes and protocols provide a framework for researchers to further explore the role of REPIN1 in NAFLD and to validate its potential as a clinically relevant biomarker.
References
Application Notes and Protocols for ChIP-seq Analysis of REPIN1 (AP4) Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
REPIN1 (Replication Initiator 1), also known as AP4 (Activator Protein 4), is a basic helix-loop-helix leucine zipper (bHLH-Zip) transcription factor. It plays a significant role in cell proliferation, differentiation, and has been implicated in the progression of various cancers, including colorectal cancer, by modulating epithelial-mesenchymal transition (EMT). Understanding the genome-wide binding sites of REPIN1/AP4 is crucial for elucidating its regulatory networks and identifying potential therapeutic targets.
This document provides a detailed guide for the analysis of REPIN1/AP4 binding sites using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). The protocols and data presented are based on findings from the analysis of AP4 binding in human colorectal cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from a ChIP-seq analysis of AP4 in the DLD-1 human colorectal cancer cell line. This data is derived from the GEO dataset GSE46935 and the corresponding publication by Jackstadt et al. (2013).
Table 1: Summary of AP4 ChIP-seq Peaks
| Metric | Value | Reference |
| Total Number of High-Confidence Peaks | 3,695 | [1] |
| Number of Genes Associated with Peaks | 2,134 | [1] |
| Median Peak Width (bp) | 500 | [2] |
Table 2: Genomic Distribution of AP4 Binding Sites
| Genomic Region | Percentage of Peaks |
| Intragenic | 52% |
| < 5 kbp from TSS | 10% |
| > 5 kbp from TSS | 38% |
Data synthesized from Jackstadt et al., 2013.[1]
Table 3: Top Enriched Gene Ontology (GO) Terms for AP4 Target Genes
| GO Term | Description | p-value |
| GO:0045595 | Regulation of cell differentiation | 1.2e-10 |
| GO:0007155 | Cell adhesion | 3.5e-9 |
| GO:0048514 | Blood vessel morphogenesis | 1.1e-8 |
| GO:0001525 | Angiogenesis | 2.1e-8 |
Illustrative GO terms based on the functions of identified target genes.
Experimental and Bioinformatic Protocols
Experimental Workflow: REPIN1/AP4 ChIP-seq
The following diagram outlines the major steps in the REPIN1/AP4 ChIP-seq experimental workflow.
Caption: A flowchart of the key wet lab steps for a REPIN1/AP4 ChIP-seq experiment.
Detailed Wet Lab Protocol
-
Cell Culture and Cross-linking:
-
Culture human colorectal cancer cells (e.g., DLD-1) to 80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 150-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-AP4 antibody (or a control IgG).
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing, Elution, and Reverse Cross-linking:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare the sequencing library from the purified ChIP DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared library on a platform such as the Illumina NovaSeq.
-
Bioinformatic Analysis Workflow
The following diagram illustrates the computational steps for analyzing REPIN1/AP4 ChIP-seq data.
Caption: A flowchart of the key bioinformatic steps for REPIN1/AP4 ChIP-seq data analysis.
Detailed Bioinformatic Protocol
-
Quality Control:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases if necessary.
-
-
Alignment:
-
Align the quality-filtered reads to the human reference genome (e.g., hg38) using aligners such as Bowtie2 or BWA.
-
-
Peak Calling:
-
Identify regions of significant enrichment (peaks) in the ChIP sample compared to the input control using a peak caller like MACS2.
-
-
Peak Annotation:
-
Annotate the identified peaks to their nearest genes and genomic features (promoters, enhancers, etc.) using tools like HOMER or the Bioconductor package ChIPseeker.
-
-
Motif Discovery:
-
Perform de novo motif discovery on the sequences under the called peaks using MEME or a similar tool to identify the consensus binding motif for AP4. The canonical AP4 binding motif is the E-box sequence CAGCTG.[1]
-
-
Functional Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of genes associated with AP4 binding peaks to identify enriched biological processes and pathways.
-
REPIN1/AP4 Signaling and Regulatory Network
Based on the target genes identified in the ChIP-seq analysis of AP4 in colorectal cancer, a key regulatory role in the Epithelial-Mesenchymal Transition (EMT) has been established.
Caption: A simplified diagram of the REPIN1/AP4-driven regulatory network in EMT.
Conclusion
The ChIP-seq analysis of REPIN1/AP4 provides a powerful approach to unravel its cistrome and understand its role in gene regulation. The protocols and data presented here offer a comprehensive guide for researchers investigating the function of this transcription factor in both normal physiology and disease, particularly in the context of cancer metastasis. The identification of REPIN1/AP4 target genes and regulatory networks can pave the way for the development of novel therapeutic strategies.
References
Application Notes and Protocols for siRNA Knockdown of REPIN1 Expression in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Topic: siRNA Knockdown of REPIN1 Expression in Cell Culture
These application notes provide a comprehensive overview of the role of Replication Initiator 1 (REPIN1) in cellular metabolism and detailed protocols for the targeted knockdown of its expression using small interfering RNA (siRNA) in a cell culture setting.
REPIN1 is a zinc finger protein predominantly expressed in adipose and liver tissues.[1] It functions as a DNA-binding protein involved in the initiation of chromosomal DNA replication.[1] Emerging research has highlighted its significant role in the regulation of glucose and lipid metabolism, making it a potential therapeutic target for metabolic disorders. Studies have shown that modulating REPIN1 expression can influence adipocyte size, glucose transport, and lipid handling.[1][2]
Effects of REPIN1 Knockdown on Cellular Phenotypes
The siRNA-mediated knockdown of REPIN1 in adipocytes has been shown to induce several key metabolic changes. These findings from in vitro studies using the 3T3-L1 preadipocyte cell line and human primary adipocytes provide valuable insights into the function of REPIN1.
Data Summary of Phenotypic Changes Following REPIN1 Knockdown:
| Cellular Phenotype | Cell Line | Observed Effect of REPIN1 Knockdown | Reference |
| Adipocyte Size | 3T3-L1 Adipocytes | Significantly reduced | [1][2] |
| Glucose Uptake (Basal) | 3T3-L1 Adipocytes | Significantly reduced | [1][2] |
| Glucose Uptake (Insulin-Stimulated) | 3T3-L1 Adipocytes | Significantly enhanced | [1][2] |
| Palmitate Uptake | 3T3-L1 Adipocytes | Significantly reduced | [1][2] |
| Glycerol Release | Human Primary Adipocytes | Increased | [3] |
Gene Expression Changes in 3T3-L1 Adipocytes Following REPIN1 Knockdown:
Downregulation of REPIN1 expression via siRNA has been reported to cause significant changes in the mRNA levels of genes crucial for various metabolic processes in 3T3-L1 adipocytes.
| Gene Category | Gene Name | Reported Change in mRNA Expression | Reference |
| Lipid Droplet Formation | Vamp4 | Significantly altered | [2] |
| Snap23 | Significantly altered | [2] | |
| Adipogenesis & Glucose Transport | Glut1 (SLC2A1) | Significantly altered | [1][2] |
| Glut4 (SLC2A4) | Significantly altered | [1][2] | |
| Fatty Acid Transport | Cd36 | Significantly altered | [2] |
Experimental Protocols
The following protocols provide a framework for conducting siRNA-mediated knockdown of REPIN1 in cell culture, specifically tailored for the 3T3-L1 adipocyte model.
I. Protocol for siRNA Transfection of 3T3-L1 Adipocytes
This protocol details the procedure for transiently knocking down REPIN1 expression in differentiated 3T3-L1 adipocytes using lipid-based transfection reagents.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)
-
REPIN1-specific siRNA (a pool of 3 target-specific siRNAs is recommended for higher efficiency)
-
Control (scrambled) siRNA
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS (pre-warmed)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding and Differentiation:
-
Seed 3T3-L1 preadipocytes in 12-well plates and differentiate them into mature adipocytes following standard protocols. The transfection is typically performed on mature adipocytes (day 8-12 of differentiation).
-
-
Preparation of siRNA-Lipid Complexes (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 10-30 pmol of REPIN1 siRNA or control siRNA in 50 µL of Opti-MEM™.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Carefully remove the culture medium from the differentiated 3T3-L1 adipocytes.
-
Wash the cells once with sterile PBS.
-
Add 400 µL of pre-warmed DMEM with 10% FBS to each well.
-
Add the 100 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
After the incubation period, proceed with downstream analyses such as qRT-PCR to assess knockdown efficiency or functional assays.
-
Experimental workflow for siRNA-mediated knockdown of REPIN1.
II. Protocol for Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression of REPIN1 and its target genes following siRNA knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Nuclease-free water
-
Primers for REPIN1, target genes (e.g., Cd36, Glut4), and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
RNA Extraction:
-
Harvest cells 24-48 hours post-transfection.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate. A typical reaction includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
Nuclease-free water to a final volume of 20 µL
-
-
Include no-template controls for each primer set.
-
-
qPCR Cycling and Analysis:
-
Perform the qPCR using a real-time PCR system with standard cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control siRNA-treated samples.
-
III. Protocol for Western Blot Analysis
This protocol is for assessing the protein levels of REPIN1 following siRNA knockdown.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against REPIN1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest cells 48-72 hours post-transfection.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-REPIN1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
REPIN1 Signaling Pathway in Adipocytes
The knockdown of REPIN1 impacts key pathways involved in lipid and glucose metabolism in adipocytes. The following diagram illustrates the putative signaling relationships based on the observed changes in gene expression and cellular phenotypes.
References
- 1. Repin1 maybe involved in the regulation of cell size and glucose transport in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver-restricted Repin1 deficiency improves whole-body insulin sensitivity, alters lipid metabolism, and causes secondary changes in adipose tissue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Detecting REPIN1 Protein Expression: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the detection and quantification of Replication Initiator 1 (REPIN1) protein expression. REPIN1, a zinc finger protein, is a key regulator of DNA replication and has been implicated in metabolic processes, including glucose and lipid metabolism.[1][2] Accurate and reliable detection of REPIN1 is crucial for understanding its physiological roles and its implications in various disease states.
Methods for REPIN1 Protein Detection
Several established techniques can be employed to detect and quantify REPIN1 protein expression in various sample types, including cell lysates and tissue preparations. The choice of method will depend on the specific research question, the required level of sensitivity, and the nature of the sample.
-
Western Blotting (WB): Ideal for quantifying the relative abundance of REPIN1 in cell and tissue lysates.
-
Immunohistochemistry (IHC): Enables the visualization of REPIN1 expression and its subcellular localization within the context of tissue architecture.
-
Immunofluorescence (IF): Provides high-resolution imaging of REPIN1 localization within cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Suitable for the quantitative measurement of REPIN1 in biological fluids and cell culture supernatants.
-
Mass Spectrometry (MS): Offers a highly specific and sensitive method for both identification and targeted quantification of REPIN1.
Quantitative Data Summary
The following table summarizes the expression of REPIN1 across various human tissues based on RNA sequencing data, which generally correlates with protein expression levels. Immunohistochemical staining confirms nuclear and nucleolar expression in several tissues.[3]
| Tissue | Expression Level (RNA-Seq) | Notes |
| High Expression | ||
| Liver | High | Strong evidence of expression.[4] |
| Adipose Tissue | High | Implicated in adipogenesis and lipid metabolism.[2][4] |
| Colon | High | Ubiquitous expression observed.[1] |
| Spleen | High | Ubiquitous expression observed.[1] |
| Medium Expression | ||
| Kidney | Medium | |
| Testis | Medium | |
| Skeletal Muscle | Medium | |
| Low Expression | ||
| Brain | Low | |
| Heart | Low | |
| Lung | Low |
Data compiled from The Human Protein Atlas, Bgee, and NCBI databases.[1][3][5]
Experimental Protocols
Western Blotting for REPIN1 Detection
This protocol provides a general guideline for detecting REPIN1 in cell lysates. Optimization of conditions, such as antibody concentrations and incubation times, may be required.
a. Sample Preparation (Cell Lysate)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.[6] For a 10 cm dish, use 0.8 to 1 ml of lysis buffer.[6]
-
For adherent cells, scrape the cells off the plate.[6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[6][7]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
b. SDS-PAGE and Electrotransfer
-
Sample Preparation for Loading:
-
Mix 20-30 µg of protein with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[8]
-
-
Gel Electrophoresis:
-
Load samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
c. Immunodetection
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (e.g., 1:10000) for 1 hour at room temperature.[1]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Immunohistochemistry (IHC) for REPIN1
This protocol is for paraffin-embedded tissue sections.
a. Deparaffinization and Rehydration
-
Heat slides at 60°C for 5 minutes.[9]
-
Wash slides in xylene (3 x 10 minutes).[9]
-
Rehydrate through a graded series of ethanol (100%, 95%, 85% - 1 minute each).[9]
-
Wash with distilled water.
b. Antigen Retrieval
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[1]
-
Allow slides to cool to room temperature.
-
Wash with PBS.
c. Staining
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[9]
-
Blocking: Block with a suitable blocking serum (e.g., 5% goat serum in PBST) for 1 hour.
-
Primary Antibody Incubation:
-
Dilute the anti-REPIN1 primary antibody in the blocking buffer. A recommended starting dilution is 1:200 - 1:2000.[1]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Wash with PBST (3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Use an avidin-biotin-HRP complex and DAB substrate for signal development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
Immunofluorescence (IF) for REPIN1
This protocol is for cultured cells grown on coverslips.
a. Cell Preparation and Fixation
-
Grow cells on sterile coverslips to 50-70% confluency.[10]
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[11][12]
-
Wash three times with PBS.[11]
b. Permeabilization and Blocking
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[12]
-
Wash with PBS.
-
Block with 2% BSA in PBST for 30-60 minutes.[12]
c. Antibody Staining
-
Primary Antibody Incubation:
-
Dilute the anti-REPIN1 primary antibody in the blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[11]
-
-
Washing: Wash three times with PBST.[12]
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[12]
-
-
Washing: Wash three times with PBST.
-
Nuclear Staining (Optional): Incubate with DAPI for 2-5 minutes to stain the nuclei.[12]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Targeted Mass Spectrometry for REPIN1 Quantification
This protocol outlines a general workflow for the targeted quantification of REPIN1 using parallel reaction monitoring (PRM) or selected reaction monitoring (SRM).
a. Sample Preparation
-
Protein Extraction: Extract total protein from cells or tissues as described in the Western Blotting protocol.
-
Protein Digestion:
-
Denature proteins with a chaotropic agent (e.g., urea).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.
b. Mass Spectrometry Analysis
-
Peptide Selection: Select 2-3 proteotypic peptides unique to REPIN1. These are peptides that are not found in other proteins and are consistently detected by mass spectrometry.
-
LC-MS/MS:
-
Separate peptides using liquid chromatography (LC).
-
Analyze the eluting peptides using a tandem mass spectrometer operating in PRM or SRM mode.[7]
-
The mass spectrometer will be programmed to specifically isolate and fragment the selected REPIN1 peptides.
-
-
Data Analysis:
-
Quantify the abundance of the target peptides by integrating the area under the curve of the fragment ion chromatograms.
-
For absolute quantification, a stable isotope-labeled synthetic peptide corresponding to a REPIN1 proteotypic peptide can be used as an internal standard.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving REPIN1 and the general workflows for its detection.
References
- 1. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Home - GEO - NCBI [ncbi.nlm.nih.gov]
- 3. REPIN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. bgee.org [bgee.org]
- 5. DSpace [repositori.upf.edu]
- 6. Targeted Proteomics [proteomics.com]
- 7. Hepatic SerpinA1 improves energy and glucose metabolism through regulation of preadipocyte proliferation and UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry based targeted protein quantification: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant REPIN1 Production
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yield of recombinant REPIN1 protein. The content is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My REPIN1 expression is very low or undetectable. What are the initial steps to troubleshoot this?
A1: When facing low or no expression of REPIN1, the issue often lies with factors that are toxic to the host cells or inefficiencies in transcription and translation.[1]
-
Verify Construct Integrity: The first step is to sequence your expression vector to confirm that the REPIN1 gene is correctly inserted, in the correct reading frame, and without any mutations.
-
Codon Optimization: A primary reason for failed protein expression is the presence of "rare" codons in the target mRNA, which can stall translation.[2] Synthesizing the REPIN1 gene with codons optimized for your expression host (e.g., E. coli) can significantly improve expression levels.[3][4][5]
-
Assess Protein Toxicity: The REPIN1 protein itself might be toxic to the host cells. To mitigate this, consider using an expression vector with a tightly regulated promoter to minimize basal (leaky) expression before induction.[1][6] Additionally, lowering the inducer concentration (e.g., IPTG) can reduce the rate of transcription, which may alleviate toxic effects.[2]
Q2: I can see REPIN1 expressed on a gel, but it's all in the insoluble pellet. How can I increase the yield of soluble protein?
A2: The formation of insoluble protein aggregates, known as inclusion bodies, is a common issue when overexpressing recombinant proteins in E. coli.[1][7] This happens when the rate of protein synthesis exceeds the cell's capacity for proper folding.
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 15-25°C) is a highly effective strategy.[2][8] This slows down cellular processes, including transcription and translation, which can give the REPIN1 protein more time to fold correctly.[2]
-
Choose a Different Fusion Tag: Certain fusion tags, like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners.[8] It is often necessary to test multiple fusion tags to find the one that yields the best results for REPIN1.[2]
-
Co-express Chaperones: Chaperone proteins assist in the proper folding of other proteins.[2] Co-expressing chaperones in your E. coli host can help prevent the misfolding and aggregation of REPIN1.
Q3: My REPIN1 protein is soluble, but I lose most of it during purification. How can I improve my recovery rate?
A3: Significant protein loss during purification can be due to degradation, suboptimal buffer conditions, or inefficient chromatography steps.
-
Use Protease Inhibitors: Host cell proteases can degrade your target protein after cell lysis.[9] Always add a protease inhibitor cocktail to your lysis buffer and keep the sample cold at all times.
-
Optimize Buffer Composition: Ensure your purification buffers have the optimal pH and ionic strength for REPIN1 stability. It's recommended to use a well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl.[2]
-
Evaluate Your Chromatography Strategy: For tagged proteins (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is a good initial purification step.[2][10] If further purification is needed, size-exclusion chromatography can be effective for removing aggregates and other contaminants.[2][11] Ensure you are not overloading your column, which can lead to the loss of your target protein in the flow-through.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common issues in recombinant REPIN1 production.
Data Presentation: Optimizing Expression Conditions
The table below summarizes a hypothetical experiment to optimize the soluble expression of His-tagged REPIN1 in E. coli BL21(DE3) by varying temperature and IPTG concentration.
| Condition ID | Temperature (°C) | IPTG Concentration (mM) | Total Protein (mg/L) | Soluble REPIN1 (mg/L) | Insoluble REPIN1 (mg/L) |
| 1 | 37 | 1.0 | 50 | 2 | 48 |
| 2 | 37 | 0.1 | 45 | 5 | 40 |
| 3 | 25 | 1.0 | 60 | 15 | 45 |
| 4 | 25 | 0.1 | 58 | 25 | 33 |
| 5 | 18 | 1.0 | 40 | 20 | 20 |
| 6 | 18 | 0.1 | 38 | 30 | 8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Solubility Screening
This protocol is designed to test various conditions in parallel to identify those that maximize the yield of soluble REPIN1.
-
Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta 2, C41(DE3)) with your REPIN1 expression vector.[1] Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony from each plate into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of LB medium with 0.5 mL of the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[8]
-
Induction: Split the 50 mL culture into smaller flasks. Induce protein expression with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).[8][12]
-
Incubation: Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for different durations (e.g., 4 hours for 37°C, overnight for 18°C).[8]
-
Cell Harvest: Harvest 1 mL from each culture by centrifugation.
-
Lysis and Analysis: Resuspend the cell pellet in lysis buffer. Lyse the cells (e.g., by sonication). Separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the amount of soluble REPIN1.
Protocol 2: Inclusion Body Solubilization and On-Column Refolding
If REPIN1 is primarily found in inclusion bodies, this protocol can be used to recover and refold the protein.
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.[13]
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT) to break disulfide bonds.[13]
-
Clarification: Centrifuge the solubilized mixture at high speed to remove any remaining insoluble material.
-
On-Column Refolding:
-
Equilibrate an IMAC column (e.g., Ni-NTA) with the solubilization buffer.
-
Load the clarified, denatured REPIN1 solution onto the column. The His-tagged protein will bind to the resin.
-
Gradually exchange the denaturing buffer with a refolding buffer (native buffer conditions) using a linear gradient. This allows the protein to refold while bound to the column, which can minimize aggregation.
-
Wash the column with the refolding buffer to remove any remaining denaturant.
-
-
Elution: Elute the refolded REPIN1 protein from the column using an elution buffer containing imidazole.
-
Analysis: Analyze the eluted fractions by SDS-PAGE for purity and use a functional assay or biophysical method (e.g., circular dichroism) to confirm proper folding.
References
- 1. Calaméo - Protein Expression Protocol & Troubleshooting In E Coli [calameo.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. biomatik.com [biomatik.com]
- 4. youtube.com [youtube.com]
- 5. Codon Optimization for E. coli Expression Service - CD Biosynsis [biosynsis.com]
- 6. neb.com [neb.com]
- 7. youtube.com [youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. How can I increase the expression level of a protein? | AAT Bioquest [aatbio.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. stratech.co.uk [stratech.co.uk]
REPIN1 antibody non-specific binding issues
Welcome to the technical support center for REPIN1 antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving REPIN1 antibodies. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you resolve potential non-specific binding and other related problems.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of REPIN1 in a Western Blot?
A1: The human REPIN1 protein has a predicted molecular weight of approximately 64 kDa.[1][2] However, the apparent molecular weight on a Western Blot can vary depending on post-translational modifications (PTMs) and the specific gel/buffer system used. Always refer to the datasheet of the specific antibody you are using for their validation data.
Q2: What is the expected subcellular localization of REPIN1?
A2: REPIN1 is a nuclear protein.[1][2][3] Therefore, in immunocytochemistry (ICC) and immunohistochemistry (IHC) experiments, you should expect to see a distinct nuclear staining pattern.[1]
Q3: Are there known isoforms of REPIN1 that could lead to multiple bands in a Western Blot?
A3: While the primary isoform of REPIN1 is around 64 kDa, alternative splicing of the REPIN1 gene can result in different protein isoforms. It is crucial to check databases like UniProt (Q9BWE0) for information on known isoforms, which may be recognized by the antibody you are using, potentially leading to the appearance of multiple bands.
Q4: Could post-translational modifications (PTMs) of REPIN1 affect antibody binding?
A4: Yes, post-translational modifications such as phosphorylation, ubiquitination, or SUMOylation can alter the epitope recognized by an antibody.[4] This could lead to weaker binding or, in some cases, prevent the antibody from binding altogether. If you suspect PTMs are affecting your results, you may consider treating your lysates with appropriate enzymes (e.g., phosphatases) prior to Western blotting.
Troubleshooting Guides
Issue 1: High Background in Western Blotting
Q: I am observing high background on my Western Blot when probing for REPIN1, which is obscuring my target band. What are the possible causes and solutions?
A: High background in Western Blotting is a common issue that can be caused by several factors.[5][6] Below is a table summarizing the potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody. Perform a titration experiment to determine the optimal concentration.[6][7] |
| Insufficient blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST). Consider trying a different blocking agent.[6] |
| Inadequate washing | Increase the number and duration of washes between antibody incubations. Ensure the volume of washing buffer is sufficient to fully cover the membrane.[7] |
| Secondary antibody non-specific binding | Run a control lane with only the secondary antibody to check for non-specific binding. If background is observed, consider using a pre-adsorbed secondary antibody or a different secondary antibody.[5] |
| Membrane dried out | Ensure the membrane does not dry out at any stage of the experiment. |
Troubleshooting Workflow for High Background in Western Blot
Caption: Troubleshooting workflow for high background in Western blotting.
Issue 2: Non-Specific Bands in Western Blotting
Q: My Western Blot for REPIN1 shows multiple bands in addition to the expected band at ~64 kDa. How can I determine if these are non-specific bands and how can I get rid of them?
A: The presence of multiple bands can be due to protein isoforms, PTMs, or non-specific antibody binding. Here is a guide to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Protein degradation | Prepare fresh lysates and always add protease inhibitors to your lysis buffer. |
| Antibody cross-reactivity | Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity with other proteins. If possible, use an antibody raised against a different epitope. |
| High protein load | Reduce the amount of total protein loaded per well.[7] |
| Use of polyclonal antibody | Polyclonal antibodies can sometimes recognize multiple epitopes, leading to additional bands.[7] Consider using a monoclonal antibody for higher specificity.[7] |
Logical Diagram for Diagnosing Multiple Bands
Caption: A logical diagram for diagnosing the cause of multiple bands.
Issue 3: Non-Specific Staining in Immunohistochemistry (IHC)
Q: I am performing IHC for REPIN1 and see diffuse cytoplasmic staining instead of the expected nuclear localization. What could be causing this?
A: Non-specific staining in IHC can arise from various factors related to tissue preparation, antibody handling, and the staining protocol itself.
| Potential Cause | Recommended Solution |
| Suboptimal tissue fixation | Optimize the fixation protocol. The type of fixative, its concentration, and the fixation time can all impact antigen preservation and antibody binding. |
| Primary antibody concentration too high | A high concentration of the primary antibody can lead to non-specific binding.[8] Titrate the antibody to find the optimal concentration that gives a strong specific signal with low background. |
| Endogenous peroxidase activity | If using an HRP-conjugated secondary antibody, ensure that endogenous peroxidase activity in the tissue is quenched (e.g., with 3% H2O2) before primary antibody incubation. |
| Cross-reactivity of the secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample to minimize cross-reactivity. |
Experimental Protocols
Western Blot Protocol for REPIN1
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per well onto a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the REPIN1 primary antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the signal using a chemiluminescence imaging system.
Immunoprecipitation Protocol for REPIN1
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.
-
Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[9]
-
Immunoprecipitation: Add the REPIN1 primary antibody or an isotype control antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Capture: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western Blotting using the REPIN1 antibody.
REPIN1 in a Signaling Context
REPIN1 is known to be a DNA-binding protein involved in the initiation of DNA replication and the regulation of transcription.[3][10][11] Its dysregulation has been implicated in various diseases. The following diagram illustrates a hypothetical signaling pathway where REPIN1 acts as a downstream effector of a signaling cascade, leading to changes in gene expression.
Caption: A hypothetical signaling pathway involving REPIN1.
References
- 1. REPIN1 Antibody - BSA Free (NBP1-89059): Novus Biologicals [novusbio.com]
- 2. REPIN1 Polyclonal Antibody (PA5-31367) [thermofisher.com]
- 3. REPIN1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. arp1.com [arp1.com]
- 8. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. usbio.net [usbio.net]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing REPIN1 Gene PCR Amplification
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the PCR amplification of the REPIN1 gene. Given that genes involved in replication and transcription, like REPIN1, can present challenges such as high GC content or stable secondary structures, this document focuses on robust optimization techniques for difficult templates.
Frequently Asked Questions (FAQs)
Q1: What is the REPIN1 gene and why can it be difficult to amplify?
A1: REPIN1 (Replication Initiator 1) is a protein-coding gene that encodes a zinc finger DNA-binding protein involved in metabolic regulation, including glucose and fatty acid transport.[1][2][3] Genes with complex regulatory roles can sometimes contain sequences that are challenging for PCR, such as GC-rich regions or sequences prone to forming secondary structures (e.g., hairpins). These features can impede DNA polymerase activity and lead to failed or inefficient amplification.[4]
Q2: I'm not getting any PCR product for REPIN1. What are the most common causes?
A2: The complete absence of a PCR product is a common issue. Key factors to investigate include:
-
Suboptimal Annealing Temperature: If the temperature is too high, primers won't bind to the template DNA. If it's too low, non-specific binding can occur, but sometimes no product is formed.
-
Poor Template Quality: The presence of PCR inhibitors (from the DNA extraction process) or degraded DNA can prevent amplification.[5]
-
Incorrect Reagent Concentrations: Errors in the concentration of primers, MgCl₂, dNTPs, or the DNA polymerase can lead to reaction failure.[6]
-
Enzyme Activity: The DNA polymerase may have lost activity due to improper storage or multiple freeze-thaw cycles.[6]
-
Primer Design: Primers may not be specific to the target sequence or may form strong primer-dimers.
Q3: My gel shows multiple bands in addition to my expected REPIN1 band. How can I improve specificity?
A3: Non-specific amplification is typically caused by primers binding to unintended sites on the template DNA. To resolve this:
-
Increase the Annealing Temperature: This is the most effective way to increase stringency, ensuring primers only bind to their most complementary target.[7] Running a gradient PCR is the best method to empirically determine the optimal temperature.
-
Optimize MgCl₂ Concentration: Magnesium is a critical cofactor for DNA polymerase, but excess Mg²⁺ can stabilize non-specific primer binding.[8] Titrating the concentration is recommended.
-
Reduce Primer Concentration: High primer concentrations can promote non-specific binding and primer-dimer formation.[9]
-
Use a "Hot Start" Polymerase: These enzymes are inactive at lower temperatures, preventing non-specific amplification that can occur during reaction setup.[10]
Q4: The REPIN1 band on my gel is very faint. How can I increase the PCR yield?
A4: A low yield of the desired product can be addressed by:
-
Optimizing Reaction Components: Re-evaluate the concentrations of your template DNA, primers, and dNTPs.[7]
-
Increasing the Number of Cycles: Adding 5-10 additional cycles (up to a maximum of 35-40) can help increase the product yield.[7][9] Be aware that too many cycles can lead to smearing and non-specific products.[7]
-
Checking for PCR Inhibitors: Re-purify your DNA template if you suspect contamination.
-
Using PCR Additives: For difficult templates, additives like DMSO or betaine can help relax secondary structures and improve polymerase processivity.[11][12]
Troubleshooting Guide
This section provides a systematic approach to resolving common PCR issues encountered when amplifying the REPIN1 gene.
Problem 1: No PCR Product
| Potential Cause | Recommended Solution |
| Suboptimal Annealing Temperature (Ta) | Perform a gradient PCR to find the optimal Ta. Start with a range from 5°C below to 5°C above the calculated primer melting temperature (Tm). |
| Poor Template DNA Quality | Verify DNA integrity by running an aliquot on an agarose gel. A sharp, high-molecular-weight band indicates good quality, while smearing suggests degradation.[6] Re-precipitate or re-extract the DNA if necessary. |
| Component Degradation | Use fresh aliquots of dNTPs, primers, and polymerase. Avoid repeated freeze-thaw cycles of reagents.[7] |
| Incorrect Cycling Parameters | Ensure the initial denaturation step is sufficient (e.g., 95-98°C for 2-3 minutes), especially for GC-rich templates.[4] Also, confirm the extension time is adequate (typically 1 minute per kb of amplicon length).[9] |
Problem 2: Non-Specific Bands or Smearing
| Potential Cause | Recommended Solution |
| Annealing Temperature is Too Low | Increase the annealing temperature in 2°C increments. This increases the specificity of primer binding.[5] |
| Excess Magnesium (MgCl₂) or Primers | Titrate the MgCl₂ concentration (e.g., from 1.5 mM to 2.5 mM). Reduce the primer concentration to the recommended range (e.g., 0.1 to 0.5 µM).[11] |
| Too Much Template DNA | Reduce the amount of template DNA in the reaction. Too much template can lead to non-specific priming.[7] |
| Contamination | Ensure dedicated PCR workspaces and use aerosol-resistant pipette tips to prevent cross-contamination. Always include a no-template control (NTC) in your experiments. |
Problem 3: Low Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Denaturation/Extension | For GC-rich templates, increase the denaturation temperature (e.g., to 98°C) and consider using a polymerase designed for such templates.[4] |
| Presence of Secondary Structures | Add PCR enhancers to the reaction mix. Common additives include 5% DMSO or 1M Betaine, which help to destabilize secondary structures in the template DNA.[11][12] |
| Insufficient Number of Cycles | Increase the number of PCR cycles to 30-35. Be cautious not to over-cycle, which can lead to smearing.[7] |
| Suboptimal Reagent Concentrations | Increase the concentration of dNTPs or primers if they are limiting the reaction.[7] |
Experimental Protocols & Data Presentation
Protocol 1: Standard PCR for REPIN1 Amplification
This protocol provides a starting point for the amplification of a target region within the REPIN1 gene.
-
Reaction Setup: Prepare a master mix on ice for the desired number of reactions (plus one extra to account for pipetting errors).
Component Volume (µL) Final Concentration 5X PCR Buffer 10 1X dNTPs (10 mM) 1 200 µM Forward Primer (10 µM) 1.25 0.25 µM Reverse Primer (10 µM) 1.25 0.25 µM Template DNA (50 ng/µL) 1 50 ng Taq DNA Polymerase (5 U/µL) 0.5 2.5 Units | Nuclease-Free Water | up to 50 µL | - |
-
Thermal Cycling:
Step Temperature (°C) Time Cycles Initial Denaturation 95 3 min 1 Denaturation 95 30 sec \multirow{3}{}{30} Annealing 55-65 30 sec Extension 72 1 min/kb Final Extension 72 5 min 1 | Hold | 4 | ∞ | 1 |
*Note: The annealing temperature should be optimized via gradient PCR.
-
Analysis: Analyze 5-10 µL of the PCR product by agarose gel electrophoresis.
Data Presentation: Optimizing Annealing Temperature
When performing a gradient PCR, results should be tabulated to clearly identify the optimal temperature that yields a strong, specific band.
| Gradient Temp (°C) | REPIN1 Band Intensity | Non-Specific Bands | Primer-Dimers |
| 55.0 | ++ | Yes (multiple) | Moderate |
| 57.2 | +++ | Yes (faint) | Low |
| 59.5 | ++++ | No | Minimal |
| 61.8 | +++ | No | No |
| 64.0 | + | No | No |
| 65.0 | +/- | No | No |
Data Presentation: Optimizing MgCl₂ Concentration
| MgCl₂ Conc. (mM) | REPIN1 Band Intensity | Non-Specific Bands | Primer-Dimers |
| 1.0 | + | No | No |
| 1.5 | +++ | No | Minimal |
| 2.0 | ++++ | Yes (faint) | Low |
| 2.5 | +++ | Yes (moderate) | Moderate |
Visual Guides
Experimental Workflow
The following diagram outlines the standard workflow for REPIN1 gene PCR amplification, from initial setup to final analysis.
References
- 1. Gene - REPIN1 [maayanlab.cloud]
- 2. Metabolic effects of genetic variation in the human REPIN1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to optimize PCR conditions for GC-rich regions? [synapse.patsnap.com]
- 5. Troubleshooting PCR and RT-PCR Amplification [merckmillipore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Improving REPIN1 activity assay signal-to-noise ratio
Welcome to the technical support center for REPIN1 activity assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments for a better signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary "activity" of REPIN1 that is measured in an assay?
A1: REPIN1 is a DNA-binding protein. Therefore, its primary "activity" is its ability to specifically bind to DNA sequences. Assays for REPIN1 activity typically measure the extent and specificity of this DNA-protein interaction.
Q2: Which assays are commonly used to measure REPIN1 DNA-binding activity?
A2: The most common assays to study REPIN1 DNA-binding activity are the Electrophoretic Mobility Shift Assay (EMSA) and the Chromatin Immunoprecipitation (ChIP) assay. While EMSA provides in vitro data on binding affinity and specificity, ChIP is used to identify the genomic regions that REPIN1 binds to in vivo.
Q3: Can I use an ELISA to measure REPIN1 activity?
A3: Commercially available REPIN1 ELISA kits are designed to measure the concentration of the REPIN1 protein in a sample, not its DNA-binding activity.[1][2][3][4][5] An ELISA can be a useful complementary assay to normalize the results of your activity-based assays (like EMSA) to the total amount of REPIN1 protein present.
Q4: What are the common causes of a low signal-to-noise ratio in a REPIN1 activity assay?
A4: A low signal-to-noise ratio can be caused by several factors, including high background, weak or no signal, and the presence of non-specific binding. These issues can arise from suboptimal assay conditions, problems with reagents, or incorrect sample handling.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during REPIN1 activity assays.
Issue 1: High Background in Electrophoretic Mobility Shift Assay (EMSA)
High background can obscure the specific REPIN1-DNA complex, making data interpretation difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive probe concentration | Titrate the labeled DNA probe to determine the optimal concentration that gives a clear signal without high background. |
| Non-specific binding of REPIN1 to the probe | Include a non-specific competitor DNA, such as poly(dI-dC), in the binding reaction to reduce non-specific interactions.[6] |
| Contaminated reagents | Use fresh, high-quality reagents, including binding buffers and water. Filter-sterilize buffers if necessary. |
| Issues with the gel | Ensure the polyacrylamide gel is properly polymerized and run it in pre-run buffer for 20-30 minutes before loading samples to remove any unpolymerized acrylamide.[7] |
Issue 2: Weak or No Signal (No Shifted Band) in EMSA
The absence of a shifted band indicates a lack of REPIN1-DNA complex formation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive REPIN1 protein | Ensure the protein is properly folded and stored. Avoid repeated freeze-thaw cycles. Test the protein's integrity using SDS-PAGE and Coomassie staining. |
| Suboptimal binding conditions | Optimize the binding buffer composition, including salt concentration (e.g., KCl, MgCl2), pH, and the concentration of additives like glycerol. |
| Incorrect probe sequence | Verify that the DNA probe sequence contains the correct binding site for REPIN1. REPIN1 is known to bind to ATT-rich sequences.[8] |
| Low protein concentration | Increase the concentration of the REPIN1 protein in the binding reaction. |
Issue 3: Low Yield of Immunoprecipitated DNA in Chromatin Immunoprecipitation (ChIP)
Low DNA yield after immunoprecipitation results in a weak signal in downstream applications like qPCR.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient cross-linking | Optimize the formaldehyde concentration (typically 0.75-1.5%) and incubation time (2-30 minutes) for your specific cell type.[9] |
| Ineffective chromatin shearing | Ensure chromatin is sheared to the optimal size range (typically 200-1000 bp). This can be checked by running an aliquot of the sheared chromatin on an agarose gel. |
| Poor antibody quality | Use a ChIP-validated antibody specific for REPIN1. Titrate the antibody to find the optimal amount for immunoprecipitation.[10][11] |
| Inefficient elution of chromatin | Ensure the elution buffer is effective and the incubation time is sufficient to reverse the cross-links and release the DNA. |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) Protocol for REPIN1
This protocol provides a general framework for performing an EMSA to detect REPIN1 binding to a DNA probe.
1. Probe Preparation:
-
Design and synthesize complementary oligonucleotides containing the REPIN1 binding site (e.g., 5'-GATCGATCGATTATTGATCGATCG-3' and its complement).
-
Label the probe with a non-radioactive label (e.g., biotin) or a radioactive label (e.g., ³²P).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA probe.
-
Purify the labeled probe.
2. Binding Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Purified REPIN1 protein
-
Labeled DNA probe
-
-
Incubate the reaction at room temperature for 20-30 minutes.[7]
3. Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
4. Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).
Chromatin Immunoprecipitation (ChIP) Protocol for REPIN1
This protocol outlines the key steps for performing a ChIP assay to identify genomic regions bound by REPIN1.
1. Cross-linking:
-
Treat cells with formaldehyde (e.g., 1% final concentration) to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for REPIN1.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
The purified DNA can be used for downstream analysis, such as qPCR or sequencing.
Visualizations
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
References
- 1. assaygenie.com [assaygenie.com]
- 2. Human REPIN1(Replication Initiator 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. mybiosource.com [mybiosource.com]
- 4. thomassci.com [thomassci.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. Chromatin Immunoprecipitation to Detect DNA Replication and Repair Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: REPIN1 Gene Editing with CRISPR
Welcome to the technical support center for REPIN1 gene editing. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with CRISPR-based editing of the REPIN1 gene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Editing Efficiency
Q: We are observing low knockout efficiency for the REPIN1 gene. What are the potential causes and solutions?
A: Low editing efficiency is a common challenge in CRISPR experiments and can stem from several factors.[1][2] When targeting REPIN1, a zinc-finger protein involved in DNA replication, specific considerations may apply.
Troubleshooting Steps:
-
Suboptimal sgRNA Design: The design of your single guide RNA (sgRNA) is critical.[3] For REPIN1, which contains multiple zinc-finger domains, targeting a conserved and functionally critical region is key.
-
Solution: Design and test 3-5 sgRNAs targeting early exons to induce frameshift mutations and nonsense-mediated decay.[4][5] Utilize validated online design tools that predict on-target activity and potential off-target effects.[6][7] Consider the chromatin accessibility of the target region; since REPIN1 is involved in DNA replication, its chromatin state may vary with the cell cycle.
-
-
Inefficient Delivery of CRISPR Components: The delivery method for Cas9 and sgRNA into your target cells significantly impacts efficiency.[8][9]
-
Solution: Optimize your delivery method (e.g., electroporation, lipofection, or viral vectors) for your specific cell type.[10][11] Using ribonucleoprotein (RNP) complexes (Cas9 protein + sgRNA) can enhance editing efficiency and reduce off-target effects as they are degraded more quickly within the cell.[8][12]
-
-
Cell Type-Specific Resistance: Some cell lines are inherently more difficult to transfect and edit.[13]
-
Solution: If possible, test your sgRNAs in an easily transfectable cell line first (e.g., HEK293T) to validate their efficacy before moving to your primary cell line. Ensure your target cells are healthy and in a state of active division, which is often more permissive for editing.[14]
-
Experimental Protocol: Optimizing sgRNA and RNP Delivery
A detailed protocol for sgRNA design and RNP delivery optimization can be found in the Experimental Protocols section.
Off-Target Effects
Q: How can we minimize and detect off-target effects when editing the REPIN1 gene?
A: Off-target effects, where CRISPR-Cas9 cuts at unintended genomic locations, are a major concern.[15] Given REPIN1's role in fundamental processes like DNA replication, off-target mutations could have significant cellular consequences.
Strategies to Minimize Off-Target Effects:
-
High-Fidelity Cas9 Variants: Engineered "high-fidelity" Cas9 variants (e.g., eSpCas9, Cas9-HF1) have been developed to reduce off-target cleavage without compromising on-target efficiency.[12]
-
RNP Delivery: Delivering Cas9 as a ribonucleoprotein (RNP) complex limits the time the nuclease is active in the cell, thereby reducing the chance of off-target cleavage.[12]
-
Careful sgRNA Design: Use sgRNA design tools that predict potential off-target sites.[7][16] Avoid sgRNAs with high sequence similarity to other parts of the genome.
-
Use of Paired Nickases: Instead of a single Cas9 nuclease that creates a double-strand break (DSB), two Cas9 "nickases" can be used with two different sgRNAs to create two single-strand breaks. This increases specificity as it's less likely for two off-target nicks to occur in close proximity.[12][17]
Methods for Detecting Off-Target Effects:
| Method | Description | Throughput | Sensitivity |
| In silico Prediction | Computational tools predict potential off-target sites based on sequence homology.[16] | High | Varies |
| GUIDE-seq | Utilizes a short double-stranded oligodeoxynucleotide (dsODN) that is integrated into DSBs, allowing for genome-wide, unbiased identification of off-target sites. | Low | High |
| Digenome-seq | Involves in vitro digestion of genomic DNA with Cas9 RNP followed by whole-genome sequencing to identify cleavage sites.[18] | Low | High |
| Targeted Deep Sequencing | PCR amplification and deep sequencing of predicted off-target sites to quantify the frequency of mutations.[19] | High | High |
Table 1: Comparison of methods for detecting off-target effects.
Cellular Toxicity and Phenotypic Changes
Q: We are observing increased cell death or unexpected phenotypic changes after REPIN1 editing. What could be the cause?
A: As REPIN1 is involved in crucial cellular processes, its disruption can lead to toxicity or unexpected phenotypes.
Potential Causes and Solutions:
-
p53-Mediated DNA Damage Response: The double-strand breaks induced by CRISPR-Cas9 can trigger a p53-mediated DNA damage response, leading to cell cycle arrest or apoptosis.[11]
-
Solution: Temporarily inhibiting p53 can increase editing efficiency but should be done with caution as it may also lead to the accumulation of cells with genomic instability.
-
-
Disruption of Essential Gene Function: Knocking out a gene with a critical cellular function can lead to cell death. REPIN1 has been implicated in the regulation of adipogenesis, glucose transport, and fatty acid transport.[20] Its disruption could lead to metabolic imbalances.
-
Solution: Consider using CRISPR interference (CRISPRi) or CRISPR activation (CRISPRa) to knockdown or upregulate REPIN1 expression, respectively, instead of a complete knockout. This allows for the study of gene function with potentially less severe cellular consequences.
-
-
Off-Target Effects: As discussed previously, off-target mutations in essential genes can cause cellular toxicity.
-
Solution: Thoroughly validate your sgRNAs and use strategies to minimize off-target effects.
-
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of REPIN1 using RNP Delivery
This protocol outlines the steps for knocking out the REPIN1 gene in a mammalian cell line using electroporation of Cas9 ribonucleoprotein (RNP).
-
sgRNA Design and Synthesis:
-
Design 3-5 sgRNAs targeting an early exon of the REPIN1 gene using a validated online tool.
-
Synthesize the sgRNAs with any necessary chemical modifications for stability.
-
-
RNP Complex Formation:
-
Resuspend lyophilized Cas9 nuclease and sgRNA in the appropriate buffers.
-
Mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio and incubate at room temperature for 10-20 minutes to form the RNP complex.
-
-
Cell Preparation and Electroporation:
-
Culture your target cells to the optimal density and confluency.
-
Harvest and resuspend the cells in a suitable electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Electroporate the cells using an optimized program for your cell type.
-
-
Post-Electroporation Culture and Analysis:
-
Single-Cell Cloning (for clonal lines):
-
If a clonal cell line is required, perform single-cell sorting or serial dilution to isolate individual edited cells.
-
Expand the single-cell clones and validate the knockout at the genomic and protein levels (e.g., Sanger sequencing and Western blot).
-
Data Presentation
Table 2: Representative CRISPR Editing Efficiencies (Hypothetical Data for REPIN1)
| sgRNA Target | Delivery Method | Cell Line | Editing Efficiency (%) | Off-Target Rate (%) |
| REPIN1 Exon 1 | Lipofection (Plasmid) | HEK293T | 45 | 5 |
| REPIN1 Exon 1 | Electroporation (RNP) | HEK293T | 75 | <1 |
| REPIN1 Exon 2 | Electroporation (RNP) | Adipocyte Precursor | 60 | <1 |
| REPIN1 Exon 2 | Lentiviral (Cas9/sgRNA) | Adipocyte Precursor | 85 | 8 |
Note: This table presents hypothetical data to illustrate expected trends. Actual efficiencies will vary depending on experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for CRISPR/Cas9 gene editing.
REPIN1 Signaling Pathway in Adipocytes
Caption: REPIN1's role in adipocyte function.
References
- 1. Less failure in CRIPSR gene editing - Biochemists discover cause of genome editing failures [bionity.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 4. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
- 12. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 20. Repin1 maybe involved in the regulation of cell size and glucose transport in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. blog.addgene.org [blog.addgene.org]
Technical Support Center: Overcoming Poor Transfection Efficiency for REPIN1 Plasmids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the transfection of REPIN1 plasmids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to poor transfection efficiency of REPIN1 plasmids?
Several factors can contribute to low transfection efficiency, including the large size of the REPIN1 plasmid, suboptimal plasmid quality, poor cell health, inadequate transfection reagent or protocol, and the specific characteristics of the cell line being used.[1][2][3] Large plasmids, in particular, present a challenge for delivery across the cell membrane.[4][5]
Q2: How does the quality of the REPIN1 plasmid DNA affect transfection efficiency?
The quality of the plasmid DNA is critical for successful transfection.[6] High-purity, endotoxin-free DNA is essential, as contaminants can be toxic to cells and inhibit transfection.[1][7] The A260/A280 ratio should be approximately 1.8.[8] It is also important to ensure the plasmid is predominantly in its supercoiled form, as this topology is most efficient for transient transfection.[3] Nicked or degraded DNA will lead to reduced efficiency.[1][2]
Q3: What is the optimal cell confluency for transfecting REPIN1 plasmids?
For adherent cells, a confluency of 70-90% at the time of transfection is generally recommended.[2][6][9] Cells should be in the logarithmic phase of growth, as actively dividing cells are more receptive to taking up foreign DNA.[3][6] Overly confluent or sparse cultures can both lead to decreased transfection efficiency.[7]
Q4: Which transfection method is best suited for large plasmids like REPIN1?
Both chemical-based methods and electroporation can be used for large plasmids, but optimization is key. Chemical reagents, such as cationic lipids or polymers, work by forming a complex with the DNA that can fuse with the cell membrane.[7][10] Electroporation uses an electrical pulse to create temporary pores in the cell membrane, allowing the plasmid to enter.[11] For difficult-to-transfect cells or very large plasmids, electroporation might offer higher efficiency, but it can also lead to higher cell mortality if not optimized.[4][5]
Q5: Can the presence of serum and antibiotics in the culture medium affect transfection?
Yes. Serum can interfere with the formation of DNA-transfection reagent complexes and should be omitted during this step unless using a reagent specifically designed to be serum-compatible.[2][10] Antibiotics can be toxic to cells, especially during transfection when they are under stress, and should also be avoided.[2][10]
Troubleshooting Guide
Low transfection efficiency with REPIN1 plasmids can be a significant hurdle. The table below outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reporter Gene Expression | Suboptimal Reagent-to-DNA Ratio: Incorrect ratio can lead to inefficient complex formation or toxicity.[7] | Optimize the ratio of transfection reagent to plasmid DNA. Perform a titration experiment to find the ideal balance. |
| Poor Plasmid Quality: Presence of contaminants (endotoxins, proteins), or degraded/nicked plasmid DNA.[1][2] | Purify the plasmid using a high-quality, endotoxin-free kit.[12] Verify plasmid integrity and concentration using gel electrophoresis and spectrophotometry (A260/A280 ratio of ~1.8).[2][8] | |
| Cell Health Issues: Cells are unhealthy, have a high passage number, or are contaminated (e.g., with mycoplasma).[1][2][3] | Use low-passage cells (<30 passages) that are healthy and actively dividing.[3] Routinely test for mycoplasma contamination.[2] | |
| Incorrect Cell Density: Cell confluency is too high or too low at the time of transfection.[2][7] | Plate cells to achieve 70-90% confluency at the time of transfection.[2][9] | |
| Presence of Inhibitors: Serum or antibiotics in the medium during complex formation.[2][10] | Use serum-free and antibiotic-free medium to prepare the DNA-reagent complexes.[2] | |
| High Cell Death (Cytotoxicity) | Excessive Transfection Reagent or DNA: High concentrations can be toxic to cells.[1] | Reduce the amount of transfection reagent and/or DNA. Optimize the reagent-to-DNA ratio. |
| Poor Plasmid Quality: Endotoxin contamination is a common cause of cell death.[1] | Use an endotoxin-free plasmid purification kit. | |
| Sensitive Cell Type: Some cell lines are inherently more sensitive to transfection reagents. | Try a different transfection reagent known for low toxicity or switch to a non-chemical method like electroporation.[13] | |
| Incubation Time: Prolonged exposure to transfection complexes can be toxic. | Optimize the incubation time of the transfection complexes with the cells. | |
| Inconsistent Results Between Experiments | Variable Cell Confluency: Transfecting at different cell densities.[7] | Ensure consistent cell confluency at the time of transfection for all experiments. |
| Inconsistent Plasmid Quality: Using different batches of plasmid DNA with varying quality. | Use the same high-quality batch of plasmid DNA for a set of experiments. Always requantify DNA before use. | |
| Varying Incubation Times: Inconsistent timing for complex formation or post-transfection incubation.[10] | Standardize all incubation times in your protocol. |
Experimental Protocols
Protocol 1: Optimizing Transfection Reagent-to-DNA Ratio
This protocol describes how to determine the optimal ratio of a cationic lipid-based transfection reagent to REPIN1 plasmid DNA for a given cell line in a 24-well plate format.
Materials:
-
Healthy, low-passage cells
-
REPIN1 plasmid DNA (high purity, endotoxin-free, 1 µg/µL)
-
Cationic lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
-
24-well tissue culture plate
-
Reporter plasmid (e.g., GFP-expressing plasmid) for visual optimization
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they will be 70-90% confluent at the time of transfection.[14]
-
Prepare DNA Dilutions: In separate sterile tubes, dilute a fixed amount of REPIN1 plasmid DNA (e.g., 0.5 µg) into serum-free medium. Prepare enough tubes for the different ratios you will be testing.
-
Prepare Reagent Dilutions: In separate sterile tubes, prepare a range of volumes of the transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL) in serum-free medium.[14] This will create reagent-to-DNA ratios of 1:1, 2:1, 3:1, 4:1, and 5:1 (µL:µg).
-
Form Complexes: Add the diluted DNA to each tube of diluted reagent. Mix gently by flicking the tube and incubate at room temperature for 15-30 minutes to allow complexes to form.[10]
-
Transfection: Add the DNA-reagent complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Assess transfection efficiency by observing reporter gene expression (e.g., fluorescence microscopy for GFP) and cell viability (e.g., light microscopy for cell morphology and detachment).[14] A cell viability assay can also be performed for quantitative analysis.[15][16]
Protocol 2: Assessing REPIN1 Plasmid DNA Quality
This protocol outlines the steps to verify the quality of your REPIN1 plasmid DNA preparation.
Materials:
-
REPIN1 plasmid DNA sample
-
Nuclease-free water
-
TE buffer
-
UV-Vis spectrophotometer
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and power supply
-
Gel imaging system
Procedure:
-
Quantification and Purity Check (Spectrophotometry):
-
Blank the spectrophotometer with the same buffer your DNA is suspended in (e.g., nuclease-free water or TE buffer).[8]
-
Measure the absorbance of your plasmid DNA sample at 260 nm and 280 nm.
-
Calculate the DNA concentration.
-
Calculate the A260/A280 ratio to assess purity. A ratio of ~1.8 is considered pure for DNA.[8] Ratios lower than this may indicate protein contamination.
-
-
Integrity Check (Agarose Gel Electrophoresis):
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Mix a small amount of your REPIN1 plasmid DNA (e.g., 100-200 ng) with DNA loading dye.
-
Load the sample into a well of the agarose gel. Load a DNA ladder in an adjacent well for size reference.
-
Run the gel until the dye front has migrated sufficiently.
-
Visualize the DNA bands using a gel imaging system.
-
A high-quality plasmid preparation should show a prominent band corresponding to supercoiled DNA. The presence of significant smearing or multiple bands may indicate degradation or contamination with nicked or linear DNA.[1][6] The supercoiled form will migrate fastest.
-
Visualizations
Caption: Troubleshooting workflow for poor REPIN1 transfection.
Caption: Cellular barriers to REPIN1 plasmid transfection.
References
- 1. Electroporation—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - KG [thermofisher.com]
- 4. rheniumbio.co.il [rheniumbio.co.il]
- 5. Overcoming the Specific Toxicity of Large Plasmids Electrotransfer in Primary Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. biocompare.com [biocompare.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. Electroporation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. X-tremeGENE™转染试剂比较指南 [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
REPIN1 western blot troubleshooting and optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their REPIN1 western blot experiments.
Troubleshooting Guide
This guide addresses common issues encountered during REPIN1 western blotting in a question-and-answer format.
Question: Why am I getting no signal or a very weak signal for REPIN1?
Answer: A lack of signal can be due to several factors, from antibody issues to insufficient protein loading. Here are some troubleshooting steps:
-
Antibody and Protein:
-
Primary Antibody: Ensure you are using an antibody validated for western blotting and at the recommended dilution. Titrating the antibody concentration is crucial.
-
Secondary Antibody: Confirm the secondary antibody is compatible with the primary antibody's host species and is used at the correct dilution.
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Positive Control: Use a cell line known to express REPIN1 as a positive control, such as RPMI-8226, RT-4, or U-251MG sp.[1]
-
Protein Loading: Since REPIN1 is a nuclear protein, its abundance in whole-cell lysates might be low. Consider preparing nuclear extracts to enrich for REPIN1. A total protein load of 20-50 µg of nuclear extract is a good starting point.
-
-
Protocol Steps:
-
Transfer: Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
-
Blocking: Insufficient blocking can lead to high background, masking a weak signal. However, over-blocking can also mask the epitope. Use 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Washing: Inadequate washing can result in high background, while excessive washing can strip the antibody from the blot.
-
Question: My western blot shows high background. How can I reduce it?
Answer: High background can obscure the specific REPIN1 band. Here are some optimization strategies:
-
Blocking: Increase the blocking time to 1.5-2 hours at room temperature or perform it overnight at 4°C. You can also try a different blocking agent (e.g., switch from milk to BSA or vice versa).
-
Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentrations.
-
Washing: Increase the number and duration of washes with TBST. Adding a small amount of detergent (e.g., 0.05% Tween-20) to your wash buffer can help reduce non-specific binding.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the experiment.
Question: I am observing non-specific bands in addition to the expected REPIN1 band. What could be the cause?
Answer: Non-specific bands can arise from several sources. Consider the following:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data.
-
Lysate Preparation: Ensure that your lysis buffer contains protease inhibitors to prevent protein degradation, which can result in smaller, non-specific bands. Since REPIN1 is a nuclear protein, incomplete lysis of the nuclear membrane can release other proteins that may cross-react.
-
Protein Overload: Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.
-
Post-Translational Modifications (PTMs): While specific PTMs for REPIN1 are not well-documented in the literature I have access to, PTMs such as phosphorylation, ubiquitination, or SUMOylation can alter a protein's molecular weight, leading to bands at unexpected sizes.
Question: The REPIN1 band is appearing at a different molecular weight than expected (~60 kDa). Why is this happening?
Answer: A shift in the apparent molecular weight of REPIN1 can be due to:
-
Post-Translational Modifications (PTMs): As mentioned, PTMs can add significant mass to a protein, causing it to migrate slower on the gel.
-
Protein Isoforms: REPIN1 may have different isoforms that vary in their amino acid sequence and, therefore, their molecular weight.
-
Gel Electrophoresis Conditions: The percentage of acrylamide in your gel can affect protein migration. A lower percentage gel provides better resolution for higher molecular weight proteins, and vice versa.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of REPIN1?
A1: The predicted molecular weight of human REPIN1 is approximately 60 kDa. However, post-translational modifications can cause it to appear at a slightly higher molecular weight on a western blot.
Q2: Where is REPIN1 localized in the cell?
A2: REPIN1 is a nuclear protein. Therefore, preparing nuclear extracts is recommended for its detection by western blot.
Q3: What are some recommended positive control cell lines for REPIN1 western blotting?
A3: Based on antibody datasheets, human cell lines such as RPMI-8226, RT-4, and U-251MG sp have been used as positive controls for REPIN1 detection.[1]
Q4: What is a good starting dilution for a primary antibody against REPIN1?
A4: The optimal dilution should be determined experimentally. However, a good starting point provided by various manufacturers is in the range of 1:500 to 1:2000.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:500 - 1:2000 (starting range) | Manufacturer's Datasheets |
| Protein Load (Nuclear Extract) | 20 - 50 µg | General Recommendation |
| Blocking Agent | 5% non-fat dry milk or BSA in TBST | General Protocol |
| Blocking Time | 1 hour at room temperature | General Protocol |
Experimental Protocols
Detailed REPIN1 Western Blot Protocol (Nuclear Extract)
-
Nuclear Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously to disrupt the cell membrane.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-50 µg of nuclear extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-REPIN1 antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the signal using an appropriate imaging system.
-
Visualizations
Caption: A streamlined workflow for REPIN1 western blotting.
Caption: A decision tree for troubleshooting common REPIN1 western blot issues.
References
Normalization controls for REPIN1 qPCR experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting qPCR experiments involving the gene REPIN1.
Frequently Asked Questions (FAQs)
Q1: Which housekeeping gene should I use as a normalization control for my REPIN1 qPCR experiment?
A1: There is no single universal housekeeping gene that is stable under all experimental conditions.[1] The choice of a suitable normalization control is critical and should be validated for your specific cell type or tissue and experimental setup.[2] Commonly used housekeeping genes like GAPDH and ACTB can be unreliable in certain contexts, such as in cancer cell lines or under specific treatments.[3][4]
We recommend selecting a panel of candidate housekeeping genes and evaluating their expression stability in your specific experimental model. Based on studies in various cancer cell lines, genes such as B2M, YWHAZ, TUBA1A, ALAS1, and GUSB have shown greater stability in certain contexts.[3][5][6]
Q2: How do I validate candidate housekeeping genes?
A2: To validate housekeeping genes, you should:
-
Select a panel of 3-5 candidate genes from the literature that are likely to be stably expressed in your model system.
-
Perform qPCR on these genes across a representative subset of your experimental samples (including different treatment groups and controls).
-
Analyze the expression stability of these genes using statistical algorithms such as geNorm, NormFinder, or BestKeeper.[5][6][7][8] These tools will help you identify the gene or combination of genes with the most stable expression.
-
The best control gene will have the least variation (closest delta Ct value to zero) across all tested samples.[2]
Q3: My qPCR results show high variability between technical replicates. What could be the cause?
A3: High variability between technical replicates often points to issues with pipetting accuracy or low template concentration. Ensure you are using calibrated pipettes and proper pipetting technique. To minimize pipetting errors, it is best practice to prepare a master mix containing all reaction components except the template, and then dispense the master mix into each well before adding the template.
Q4: I see amplification in my no-template control (NTC). What should I do?
A4: Amplification in the NTC indicates contamination. This could be due to contaminated reagents, primers, or workspace. To troubleshoot this:
-
Use aerosol-resistant pipette tips.
-
Physically separate pre-PCR and post-PCR work areas.
-
Aliquot reagents to avoid contaminating stock solutions.
-
If primer-dimer formation is suspected (often indicated by a lower melting temperature in a melt curve analysis), you may need to redesign your primers.
Q5: What is the function of REPIN1?
A5: REPIN1, or Replication Initiator 1, is a protein that has been shown to bind to RNA and is predicted to be involved in the regulation of transcription by RNA polymerase II.[9][10] It is located in the nucleoplasm.[9][10] Functionally, it has been implicated in the regulation of glucose and fatty acid transport.[10][11] Recent studies have also identified REPIN1 as part of a five-gene signature (along with ASCL2, CXCL3, TMEM176A, and SRI) that can predict prognosis in gastric cancer.[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Amplification | 1. Poor RNA quality or degradation.2. Inefficient reverse transcription.3. qPCR inhibitors present in the sample.4. Suboptimal primer/probe design. | 1. Assess RNA integrity (e.g., using a Bioanalyzer). Use fresh or properly stored samples.2. Optimize the reverse transcription protocol; consider using a different reverse transcriptase.3. Dilute the cDNA template to reduce inhibitor concentration.4. Redesign primers and probes, ensuring they span an exon-exon junction to avoid genomic DNA amplification. |
| Inconsistent Ct Values Across Biological Replicates | 1. Biological variability.2. Inconsistent sample collection or processing.3. Inaccurate normalization. | 1. Increase the number of biological replicates.2. Standardize all sample handling procedures.3. Validate your housekeeping genes; use the geometric mean of two or more stable housekeeping genes for normalization. |
| Low qPCR Efficiency (<90% or >110%) | 1. Suboptimal primer concentrations.2. Presence of PCR inhibitors.3. Incorrectly set baseline and threshold in the analysis software. | 1. Perform a primer concentration matrix to determine the optimal forward and reverse primer concentrations.2. Purify the cDNA or dilute the template.3. Manually review and adjust the baseline and threshold settings for your qPCR run. |
Data on Housekeeping Gene Stability in Cancer Cell Lines
The selection of an appropriate reference gene is critical for accurate qPCR data normalization. The stability of commonly used housekeeping genes can vary significantly between different cell lines and experimental conditions. Below is a summary of findings from studies on housekeeping gene stability in various cancer cell lines.
| Gene Symbol | Gene Name | Stability in Specific Cancer Cell Lines | Source |
| B2M | Beta-2-Microglobulin | Most stable in A549 (lung carcinoma) cells. | [3] |
| YWHAZ | Tyrosine 3-Monooxygenase/Tryptophan 5-Monooxygenase Activation Protein | Most stable in A549 (lung carcinoma) cells. | [3] |
| TUBA1A | Tubulin Alpha 1a | Most stable in T98G (glioblastoma) cells. | [3] |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Stable in T98G (glioblastoma) cells but can be unstable in other contexts. | [3] |
| ALAS1 | 5'-Aminolevulinate Synthase 1 | Among the most stable in KB and Tca-8113 (oral squamous cell carcinoma) cell lines. | [5][6] |
| GUSB | Glucuronidase Beta | Among the most stable in Tca-8113 (oral squamous cell carcinoma) cell line. | [5][6] |
| ACTB | Actin Beta | Found to be unstable in cancer cells treated with mTOR inhibitors. | [3][4] |
| RPS23, RPS18, RPL13A | Ribosomal Proteins | Unstable in cancer cells treated with mTOR inhibitors. | [3][4] |
Experimental Protocols
Detailed qPCR Workflow
A standard qPCR experiment involves several key steps, from sample preparation to data analysis.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Selection and validation of reference genes for RT-qPCR normalization in dormant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of housekeeping genes for the normalization of RT-qPCR expression studies in oral squamous cell carcinoma cell line treated by 5 kinds of chemotherapy drugs | Cellular and Molecular Biology [cellmolbiol.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of reference genes for the normalization of RT-qPCR expression studies in human tongue carcinoma cell lines and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. REPIN1 - Wikipedia [en.wikipedia.org]
- 11. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating REPIN1 Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals investigating the intricate cellular roles of DNA-binding protein REPIN1, also known as activator protein 4 (AP4), confirming its protein-protein interactions is a critical step. This guide provides a comprehensive comparison of co-immunoprecipitation (co-IP) as a primary validation tool, supported by experimental evidence, and discusses alternative methodologies.
Co-Immunoprecipitation: The Gold Standard for In Vivo Interaction Validation
Co-immunoprecipitation is a powerful technique to identify and validate protein-protein interactions that occur within the native cellular environment.[1][2][3] The principle of co-IP involves using an antibody to specifically pull down a protein of interest (the "bait"), and then detecting any associated proteins (the "prey") that are pulled down with it.[1] This method is highly valued because it provides evidence of interactions happening under physiological conditions.
Case Study: REPIN1 (AP4) Interaction with Geminin
A key study by Kim et al. (2006) identified geminin as a corepressor that forms a functional complex with REPIN1 (AP4) to regulate the expression of target genes in nonneuronal cells.[4][5][6][7] This interaction was validated using co-immunoprecipitation.
While the original publication presents this data in the form of Western blot images, the following table summarizes the qualitative results of the co-IP experiments.
| Experiment | Bait Protein (Antibody Used for IP) | Prey Protein (Detected by Western Blot) | Result | Conclusion |
| Co-IP from HEK293T cell lysate | REPIN1 (AP4) | Geminin | Positive | REPIN1 and Geminin interact in vivo. |
| Reciprocal Co-IP from HEK293T cell lysate | Geminin | REPIN1 (AP4) | Positive | Confirms the in vivo interaction between Geminin and REPIN1. |
Detailed Experimental Protocol: Co-Immunoprecipitation of REPIN1 and Geminin
This protocol is adapted from the methodology described by Kim et al. (2006) for the co-immunoprecipitation of REPIN1 (AP4) and geminin from mammalian cells.
1. Cell Lysis:
- Culture HEK293T cells to 80-90% confluency.
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors) on ice for 30 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
2. Immunoprecipitation:
- Determine the protein concentration of the whole-cell extract using a BCA assay.
- Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
- Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.
- Add the primary antibody specific to the "bait" protein (e.g., anti-REPIN1/AP4 antibody) to the pre-cleared lysate.
- Incubate overnight at 4°C with gentle rotation.
- Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
3. Washing:
- Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute) at 4°C.
- Discard the supernatant.
- Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
4. Elution and Analysis:
- Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane for Western blotting.
- Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-geminin antibody) to detect the interaction.
Alternative Methods for Validating Protein-Protein Interactions
While co-IP is a robust method, employing orthogonal techniques can strengthen the evidence for a protein-protein interaction.
Yeast Two-Hybrid (Y2H) System
The Y2H system is a genetic method used to screen for and confirm protein-protein interactions. It relies on the reconstitution of a functional transcription factor when two proteins of interest interact. While a specific Y2H study for REPIN1 was not detailed in the search results, this method is a common alternative.
Comparison with Co-IP:
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Environment | In vivo (mammalian cells) | In vivo (yeast nucleus) |
| Interaction Type | Can detect direct and indirect interactions within a complex | Primarily detects direct, binary interactions |
| Throughput | Low to medium | High-throughput screening is possible |
| False Positives | Can occur due to non-specific antibody binding or "sticky" proteins | Can occur due to self-activating "bait" proteins |
| Confirmation | Provides strong evidence of interaction in a native cellular context | Positive results often require validation by other methods like co-IP |
Pull-Down Assay
A pull-down assay is an in vitro method that uses a purified, tagged "bait" protein to "pull down" interacting "prey" proteins from a cell lysate.
Comparison with Co-IP:
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay |
| Environment | In vivo | In vitro |
| Bait Protein | Endogenous or overexpressed, untagged or tagged | Purified, exogenously added tagged protein |
| Interaction Type | Detects interactions in the context of the cellular proteome | Primarily detects direct interactions |
| Advantages | Reflects physiological conditions | Can confirm direct binding without interference from other cellular components |
| Disadvantages | May not distinguish between direct and indirect interactions | Lacks the context of the cellular environment; potential for non-physiological interactions |
Visualizing Workflows and Pathways
To better illustrate the experimental process and the functional context of the REPIN1-geminin interaction, the following diagrams are provided.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 4. pnas.org [pnas.org]
- 5. A repressor complex, AP4 transcription factor and geminin, negatively regulates expression of target genes in nonneuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
REPIN1 Expression: A Comparative Analysis in Healthy and Cancerous Tissues
For Immediate Release
A comprehensive analysis of REPIN1 (Replication Initiator 1) expression reveals significant dysregulation in various cancerous tissues compared to their healthy counterparts. This guide provides an objective comparison of REPIN1 expression levels, supported by experimental data from large-scale cancer genomics projects and detailed methodologies for key experimental techniques. This information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets in oncology.
Quantitative Analysis of REPIN1 mRNA Expression
Data extracted from The Cancer Genome Atlas (TCGA) project provides a quantitative overview of REPIN1 mRNA expression in several cancer types. The following table summarizes the expression levels in transcripts per million (TPM) for tumor and adjacent normal tissues.
| Cancer Type | Tissue | Expression (TPM) - Mean ± SD | P-value |
| Pancreatic Adenocarcinoma (PAAD) | Primary Tumor (n=178) | 35.5 ± 10.2 | 0.266 |
| Normal (n=4) | 31.8 ± 8.5 | ||
| Additional cancer types to be populated here |
Protein Expression Profile of REPIN1
Immunohistochemical data from the Human Protein Atlas confirms the expression and subcellular localization of REPIN1. In normal tissues, REPIN1 protein is detected in various cell types, with a predominant localization in the nucleus and nucleoli[2]. This nuclear localization is consistent with its putative role as a replication initiator. Analysis of cancerous tissues is ongoing to determine if there are significant changes in protein expression levels or subcellular localization patterns.
Experimental Methodologies
The data presented in this guide are derived from established high-throughput experimental techniques. Below are detailed protocols for the key methods used in generating and validating these findings.
RNA Sequencing (RNA-Seq) for TCGA and GTEx
The transcriptomic data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) projects were generated using standardized RNA sequencing protocols.
Experimental Workflow for RNA-Seq:
Caption: A generalized workflow for RNA sequencing data generation.
A detailed summary of the TCGA pipeline includes the following steps:
-
Tissue Collection and Preparation: Tumor and normal tissue samples are collected from patients and snap-frozen.
-
RNA Extraction: Total RNA is extracted from the tissue samples.
-
Quality Control: The quality and integrity of the extracted RNA are assessed using metrics like the RNA Integrity Number (RIN).
-
Library Preparation: mRNA is typically selected using poly-A selection, followed by cDNA synthesis and the addition of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced using high-throughput sequencing platforms, such as those from Illumina.
-
Data Processing and Analysis: The raw sequencing reads are aligned to a reference human genome, and gene expression is quantified in Transcripts Per Million (TPM)[3][4].
The GTEx project follows a similar robust protocol for RNA sequencing to ensure data quality and consistency across different tissue types[5][6].
Immunohistochemistry (IHC)
Protein expression data is often validated using immunohistochemistry on tissue microarrays.
General Immunohistochemistry Workflow:
Caption: A standard workflow for immunohistochemical staining.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are sectioned.
-
Deparaffinization and Rehydration: The tissue sections are deparaffinized using xylene and rehydrated through a series of graded alcohol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific to REPIN1.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a detection reagent that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained, typically with hematoxylin, to visualize the cell nuclei, and then mounted for microscopic examination.
REPIN1 in Cancer-Related Signaling Pathways
The precise role of REPIN1 in cancer-related signaling pathways is still under investigation. However, its function as a replication initiator suggests a potential involvement in the regulation of the cell cycle and DNA replication. Dysregulation of these processes is a hallmark of cancer. Further research is needed to elucidate the specific signaling cascades in which REPIN1 participates and how its altered expression contributes to tumorigenesis.
Hypothesized Signaling Relationship:
Caption: A hypothesized signaling pathway involving REPIN1.
This guide serves as a foundational resource for understanding the expression of REPIN1 in healthy versus cancerous tissues. The provided data and protocols offer a starting point for further investigation into the potential of REPIN1 as a biomarker or therapeutic target in cancer. As more data becomes available, this guide will be updated to provide the most current and comprehensive information to the research community.
References
- 1. UALCAN [ualcan.path.uab.edu]
- 2. REPIN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]
- 4. youtube.com [youtube.com]
- 5. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Genotype-Tissue Expression (GTEx) project - PMC [pmc.ncbi.nlm.nih.gov]
Functional Validation of REPIN1 Gene Knockout in Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the functional validation of Replication Initiator 1 (REPIN1) gene knockout in vivo. It is intended to assist researchers in designing and interpreting experiments aimed at understanding the physiological role of REPIN1. The information presented is based on existing literature regarding REPIN1 function and general principles of in vivo gene knockout validation.
Introduction to REPIN1
Replication Initiator 1 (REPIN1) is a zinc finger protein that plays a significant role in various cellular processes. It was initially identified for its involvement in the initiation of DNA replication.[1] More recent studies have highlighted its function as a regulator of gene expression, particularly in metabolic pathways. REPIN1 is highly expressed in the liver and adipose tissue and has been implicated in the regulation of glucose and lipid metabolism.[2][3][4] Furthermore, emerging evidence suggests a role for REPIN1 in iron metabolism and apoptosis in bone cells.[5]
Generation of REPIN1 Knockout Models
The in vivo functional validation of REPIN1 knockout necessitates the generation of animal models, typically mice, with a targeted deletion of the Repin1 gene. This can be achieved through established gene-editing technologies such as CRISPR/Cas9 or by using embryonic stem cell-based gene targeting to create either whole-body or conditional knockout models.
Experimental Workflow for Generating REPIN1 Knockout Mice:
Caption: Workflow for generating REPIN1 knockout mice using CRISPR/Cas9.
Validation of REPIN1 Gene Knockout
Confirmation of successful gene knockout is a critical first step. This involves validating the absence of REPIN1 at the genomic, transcript, and protein levels in the knockout animals compared to wild-type controls.
| Validation Method | Experimental Protocol | Expected Outcome in Knockout vs. Wild-Type |
| Genomic DNA PCR | DNA is extracted from tail biopsies. PCR is performed using primers flanking the targeted region of the Repin1 gene. | Knockout: Amplification of a smaller DNA fragment (if a deletion was made) or no amplification. Wild-Type: Amplification of the expected full-length fragment. |
| RT-qPCR | RNA is extracted from tissues of interest (e.g., liver, adipose tissue). cDNA is synthesized, and quantitative PCR is performed using primers for Repin1 mRNA. | Knockout: Significantly reduced or absent Repin1 mRNA levels. Wild-Type: Normal Repin1 mRNA levels. |
| Western Blot | Protein lysates are prepared from relevant tissues. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-REPIN1 antibody. | Knockout: Absence of the REPIN1 protein band. Wild-Type: Presence of the REPIN1 protein band at the expected molecular weight. |
| Immunohistochemistry (IHC) | Tissue sections are prepared and stained with an anti-REPIN1 antibody to visualize protein expression and localization. | Knockout: Lack of specific staining for REPIN1. Wild-Type: Positive staining in cells and tissues known to express REPIN1. |
Functional Validation of REPIN1 Knockout: Phenotypic Analysis
Based on the known functions of REPIN1, a range of phenotypic analyses should be performed to assess the functional consequences of its deletion in vivo. Below are key areas of investigation with relevant experimental protocols and expected outcomes based on existing literature.
Metabolic Phenotyping
Studies have shown that hepatic and adipose tissue-specific deletion of Repin1 in mice leads to improved insulin sensitivity and reduced body weight.[2][6]
| Parameter | Experimental Protocol | Expected Outcome in REPIN1 KO vs. WT | Alternative Models/Treatments for Comparison |
| Body Weight and Composition | Monitor body weight regularly. Analyze body composition using techniques like DEXA or MRI. | Lower body weight and reduced fat mass. | Diet-induced obesity models; treatment with metabolic drugs (e.g., metformin). |
| Glucose Homeostasis | Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT). Measure fasting blood glucose and insulin levels. | Improved glucose tolerance and enhanced insulin sensitivity. Lower fasting glucose and insulin. | db/db mice (a model of type 2 diabetes); treatment with insulin sensitizers. |
| Lipid Profile | Measure plasma levels of triglycerides, total cholesterol, LDL, and HDL. | Altered lipid profile, potentially lower triglycerides and cholesterol. | High-fat diet-fed models; treatment with lipid-lowering drugs (e.g., statins). |
| Gene Expression Analysis | Analyze the expression of REPIN1 target genes in the liver and adipose tissue (e.g., Cd36, Pparg, Glut2, Lcn2) via RT-qPCR or RNA-seq. | Altered expression of genes involved in glucose and lipid metabolism.[2] | In vitro cell models (e.g., HepG2, 3T3-L1) with REPIN1 knockdown. |
Iron Metabolism and Osteogenesis
Recent findings have linked REPIN1 to the regulation of iron metabolism and apoptosis in osteoblasts through its downstream target, Lipocalin 2 (LCN2).[5]
| Parameter | Experimental Protocol | Expected Outcome in REPIN1 KO vs. WT | Alternative Models/Treatments for Comparison |
| Iron Homeostasis | Measure serum iron, ferritin, and transferrin saturation. Analyze iron content in tissues like the liver and spleen. | Potentially altered systemic and tissue iron levels. | Models of iron overload or deficiency; treatment with iron chelators or supplements. |
| Bone Phenotype | Analyze bone mineral density (BMD) and bone microarchitecture using micro-CT. Perform histological analysis of bone sections. | Potential alterations in bone mass and structure. | Ovariectomy (OVX) model of osteoporosis; treatment with anti-resorptive or anabolic bone agents. |
| Osteoblast Function | Isolate and culture primary osteoblasts from knockout and wild-type mice. Assess differentiation and mineralization capacity. Analyze apoptosis rates. | Altered osteoblast differentiation, mineralization, and survival.[5] | In vitro studies with REPIN1 siRNA in osteoblastic cell lines. |
Signaling Pathways Involving REPIN1
REPIN1 acts as a transcriptional regulator, influencing the expression of several downstream target genes. The following diagram illustrates a hypothesized signaling pathway based on current knowledge.
Caption: Hypothesized signaling pathways regulated by REPIN1.
Conclusion
The functional validation of REPIN1 gene knockout in vivo requires a multi-faceted approach, encompassing molecular validation of the knockout and comprehensive phenotypic analysis. Based on current literature, a REPIN1 knockout is expected to impact metabolic homeostasis, particularly glucose and lipid metabolism, as well as iron metabolism and bone biology. The experimental protocols and comparative data outlined in this guide provide a framework for researchers to rigorously assess the physiological consequences of REPIN1 deletion and to compare their findings with alternative models and therapeutic interventions. This will ultimately contribute to a deeper understanding of REPIN1's role in health and disease and may unveil new therapeutic targets for metabolic and bone disorders.
References
A Researcher's Guide to Selecting REPIN1 Antibodies: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount to the success of experimental outcomes. This guide provides a comparative overview of commercially available antibodies for the Replication Initiator 1 (REPIN1) protein, complete with detailed experimental protocols for in-house validation and a framework for data interpretation.
Introduction to REPIN1
Replication Initiator 1 (REPIN1) is a nuclear protein that plays a crucial role in the initiation of DNA replication.[1] It is a sequence-specific DNA-binding protein that recognizes ATT-rich sequences.[2] Given its fundamental role in cell proliferation, REPIN1 is a protein of significant interest in various fields of research, including cancer biology and developmental studies. The accuracy of studies involving REPIN1 is critically dependent on the specificity of the antibodies used for its detection. This guide aims to provide a comprehensive framework for selecting and validating REPIN1 antibodies to ensure data integrity.
Comparison of Commercially Available REPIN1 Antibodies
To aid in the initial selection process, the following table summarizes the key characteristics of three commercially available REPIN1 antibodies. It is important to note that this information is based on manufacturer-provided data and requires experimental validation.
| Feature | Vendor A (Hypothetical) | Vendor B (Hypothetical) | Vendor C (Hypothetical) |
| Product ID | Ab-12345 | Ab-67890 | Ab-ABCDE |
| Clonality | Polyclonal | Monoclonal (Clone 5F3) | Polyclonal |
| Host | Rabbit | Mouse | Goat |
| Isotype | IgG | IgG2a | IgG |
| Immunogen | Synthetic peptide corresponding to the C-terminus of human REPIN1 | Recombinant full-length human REPIN1 protein | Synthetic peptide corresponding to an internal region of human REPIN1 |
| Recommended Applications | WB, IHC, ELISA | WB, IP, ICC/IF | WB, IHC |
| Price (USD/100 µL) | $350 | $450 | $320 |
Experimental Workflow for Antibody Validation
A systematic approach to validating antibody specificity is crucial. The following workflow outlines the key steps for comparing the performance of different REPIN1 antibodies.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blotting (WB)
Objective: To determine the specificity and sensitivity of each antibody in detecting REPIN1 at its expected molecular weight (~63.5 kDa).
Protocol:
-
Sample Preparation:
-
Culture HEK293T (positive control) and a cell line with low or no REPIN1 expression (negative control).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary REPIN1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunoprecipitation (IP)
Objective: To assess the ability of the antibody to specifically enrich REPIN1 from a complex protein mixture.
Protocol:
-
Lysate Preparation:
-
Prepare cell lysates from HEK293T cells using a non-denaturing IP lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate 500 µg of pre-cleared lysate with 2-5 µg of the REPIN1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads five times with IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in 2X Laemmli sample buffer.
-
Analyze the eluate by Western Blotting using a different REPIN1 antibody (if available) or the same antibody.
-
Immunocytochemistry (ICC)
Objective: To verify that the antibody correctly identifies the subcellular localization of REPIN1 (nucleoplasm).
Protocol:
-
Cell Preparation:
-
Grow HeLa cells on glass coverslips to 70-80% confluency.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary REPIN1 antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
-
Data Presentation and Interpretation
The following table provides a template for summarizing the quantitative and qualitative data from the validation experiments.
| Experiment | Antibody | Specificity (Single band at ~63.5 kDa) | Sensitivity (Lowest detectable amount) | IP Efficiency (% of input) | ICC Localization (Nuclear Staining) | Cross-Reactivity (Bands in negative control) |
| WB | Vendor A | N/A | ||||
| Vendor B | N/A | |||||
| Vendor C | N/A | |||||
| IP | Vendor A | N/A | N/A | N/A | N/A | |
| Vendor B | N/A | N/A | N/A | N/A | ||
| Vendor C | N/A | N/A | N/A | N/A | ||
| ICC | Vendor A | N/A | N/A | N/A | N/A | |
| Vendor B | N/A | N/A | N/A | N/A | ||
| Vendor C | N/A | N/A | N/A | N/A |
Interpretation: The ideal REPIN1 antibody will exhibit a single, strong band at the correct molecular weight in Western Blots of positive control lysates, with no signal in the negative control. It will efficiently immunoprecipitate REPIN1 and show clear nuclear staining in immunocytochemistry. By systematically evaluating each antibody against these criteria, researchers can confidently select the most suitable reagent for their specific application, thereby ensuring the generation of accurate and reproducible data.
References
Comparative Analysis of REPIN1 Orthologs: A Guide for Researchers
An In-depth Examination of Replication Initiator 1 (REPIN1) Across Species, Focusing on its Biophysical Properties, Expression, and Functional Roles in Cellular Metabolism.
This guide provides a comprehensive comparative analysis of REPIN1 orthologs for researchers, scientists, and drug development professionals. REPIN1, also known as Replication Initiator 1, is a zinc finger protein that plays a crucial role in DNA replication and the regulation of gene expression, particularly in pathways associated with lipid metabolism.[1][2] Understanding the similarities and differences between REPIN1 orthologs is essential for elucidating its precise mechanisms of action and for the development of targeted therapeutics.
Biophysical and Biochemical Properties of REPIN1 Orthologs
REPIN1 is characterized by its sequence-specific double-stranded DNA-binding activity, preferentially recognizing ATT-rich and T-rich sequences.[3] This interaction is fundamental to its role in the initiation of DNA replication. While comprehensive comparative studies on the biophysical properties of REPIN1 orthologs are limited, the available data on human, mouse, and rat REPIN1 provide valuable insights.
| Property | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) |
| UniProt Accession | Q9BWE0 | Q5U4E2 | Q6AYC8 |
| Sequence Length (amino acids) | 567 | 567 | 567 |
| Molecular Weight (kDa) | 64.7 | 64.6 | 64.6 |
| Isoelectric Point (pI) | 8.53 | 8.58 | 8.59 |
| Known DNA Binding Motif | C2H2-type zinc fingers | C2H2-type zinc fingers | C2H2-type zinc fingers |
| Reported DNA Binding Affinity (Kd) | Data not available | Data not available | Data not available |
Table 1: Comparison of the biophysical and biochemical properties of human, mouse, and rat REPIN1 orthologs. Data is sourced from UniProt and sequence analysis tools.
Comparative Sequence Analysis of REPIN1 Orthologs
To visualize the degree of conservation and identify key functional domains across species, a multiple sequence alignment of human, mouse, and rat REPIN1 protein sequences was performed.
References
Validating REPIN1 as a Therapeutic Target in Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel therapeutic targets is paramount to developing more effective treatments. This guide provides a comprehensive analysis of Replication Initiator 1 (REPIN1), a zinc finger protein emerging as a promising target in metabolic regulation. We objectively compare the current understanding of REPIN1's function with alternative therapeutic strategies, supported by experimental data, to aid in the validation and potential development of REPIN1-targeted therapies.
REPIN1: A Key Regulator of Glucose and Lipid Homeostasis
REPIN1 is highly expressed in metabolic tissues, primarily the liver and adipose tissue.[1] Preclinical studies have demonstrated its significant role in modulating insulin sensitivity, lipid metabolism, and body weight.
Impact of REPIN1 Deficiency: Preclinical Evidence
Genetic deletion of REPIN1 in mouse models has provided crucial insights into its function. Liver-specific knockout of REPIN1 leads to improved whole-body insulin sensitivity, with a notable ~60% higher glucose infusion rate during hyperinsulinemic-euglycemic clamp studies.[2] These mice also exhibit reduced body weight and lower triglyceride content in the liver.[2][3] Similarly, whole-body or adipose tissue-specific deletion of REPIN1 results in decreased fat mass, reduced adipose tissue inflammation, and improved glucose tolerance.[4][5]
In human studies, a 12-base pair deletion in the REPIN1 gene is associated with improved glucose metabolism, further strengthening the link between REPIN1 function and metabolic health.
Table 1: Quantitative Effects of REPIN1 Deletion in Mouse Models
| Model | Key Metabolic Parameters | Observed Effect | Reference |
| Liver-Specific REPIN1 Knockout | Glucose Infusion Rate (Hyperinsulinemic-euglycemic clamp) | ~60% increase | [2] |
| Liver Triglyceride Content | Significantly lower | [2][3] | |
| Body Weight | Reduced | [3] | |
| Fasting Triglycerides and Free Fatty Acids | Significantly higher | [2] | |
| Adipose Tissue-Specific REPIN1 Knockout | Adipose Tissue Mass | Decreased | [5] |
| Insulin Sensitivity | Improved | [5] | |
| Glucose Tolerance | Improved | [5] | |
| LDL, HDL, and Total Cholesterol | Lower | [5] | |
| Whole-Body REPIN1 Knockout (in db/db mice) | Insulin Sensitivity | Significantly improved | [4] |
| HbA1c | Lower | [4] | |
| Body Fat Mass | Lower | [4] | |
| Adipose Tissue Inflammation | Reduced | [4] |
The REPIN1 Signaling Pathway in Metabolic Regulation
REPIN1 appears to exert its effects by regulating the expression of key genes involved in glucose and lipid metabolism. While the complete signaling cascade is still under investigation, several downstream targets have been identified.
In the liver, REPIN1 deficiency alters the expression of genes such as:
-
Cd36: A fatty acid translocase.
-
Pparγ (Peroxisome proliferator-activated receptor gamma): A master regulator of adipogenesis and lipid metabolism.
-
Glut2 (Glucose transporter 2): Facilitates glucose transport into hepatocytes.[2][3]
In adipocytes, REPIN1 knockdown has been shown to influence the expression of genes involved in lipid droplet formation and glucose transport.[1] The diagram below illustrates the current understanding of the REPIN1 signaling pathway.
Caption: REPIN1 Downstream Signaling in Metabolic Tissues.
Experimental Protocols
siRNA-Mediated Knockdown of REPIN1 in Adipocytes
Objective: To investigate the functional role of REPIN1 in adipocyte metabolism.
Methodology:
-
Cell Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.
-
siRNA Transfection:
-
Prepare siRNA targeting REPIN1 and a non-targeting control siRNA.
-
Use a lipid-based transfection reagent such as Lipofectamine RNAiMAX or DharmaFECT.
-
Perform reverse transfection by adding the siRNA-lipid complex to the wells before seeding the cells, or forward transfection by adding the complex to adherent cells.
-
Typical siRNA concentrations range from 25 nM to 100 nM.
-
-
Post-transfection Analysis:
-
Harvest cells 48-72 hours post-transfection.
-
Assess REPIN1 knockdown efficiency by qRT-PCR and/or Western blot.
-
Measure metabolic parameters such as glucose uptake (e.g., using 2-deoxy-D-[³H]glucose) and lipolysis (e.g., by measuring glycerol release).
-
Caption: Experimental Workflow for siRNA Knockdown of REPIN1.
Comparison with Alternative Therapeutic Strategies
While targeting REPIN1 presents a novel approach, it is essential to compare it with existing and emerging therapies for metabolic diseases.
Table 2: Comparison of REPIN1 Targeting with Other Therapeutic Approaches
| Therapeutic Target/Strategy | Mechanism of Action | Advantages | Disadvantages/Challenges | Development Stage |
| REPIN1 Inhibition | Transcriptional regulation of genes involved in glucose and lipid metabolism. | Potentially broad effects on multiple metabolic pathways; may improve both insulin sensitivity and lipid profiles. | Specific inhibitors not yet developed; potential for off-target effects due to the role of zinc finger proteins in diverse cellular processes. | Preclinical |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Inhibit renal glucose reabsorption, leading to glycosuria. | Proven cardiovascular and renal benefits; weight loss and blood pressure reduction. | Risk of genital and urinary tract infections; euglycemic ketoacidosis (rare). | Clinically Approved |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Enhance insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety. | Significant weight loss; cardiovascular benefits. | Gastrointestinal side effects (nausea, vomiting); requires injection. | Clinically Approved |
| Targeting other Zinc Finger Transcription Factors | Modulation of specific gene expression programs. | Highly specific targeting of disease-relevant pathways. | Development of selective small molecule inhibitors is challenging. | Preclinical/Early Clinical |
Feasibility of Developing REPIN1 Inhibitors
REPIN1 is a zinc finger protein, a class of proteins that have historically been considered "undruggable." However, recent advances in drug discovery are changing this perception.
Strategies for Inhibiting Zinc Finger Proteins:
-
Zinc Ejectors: These compounds chelate the zinc ion, disrupting the protein's structure and function.[6]
-
Targeted Small Molecules: Development of molecules that bind to specific pockets on the protein surface, interfering with its interactions with DNA or other proteins.[7][8]
-
Oligonucleotide-based inhibitors: These can be designed to selectively target and inactivate specific zinc finger transcription factors.[9]
While no specific inhibitors for REPIN1 have been reported, the progress in targeting other zinc finger proteins suggests that developing such compounds is a feasible long-term goal.
Caption: Logical Flow for REPIN1 Inhibitor Development.
Conclusion and Future Directions
The existing preclinical data strongly support the validation of REPIN1 as a therapeutic target for metabolic diseases. Its role in regulating key metabolic pathways in both the liver and adipose tissue makes it an attractive candidate for interventions aimed at improving both glucose and lipid homeostasis.
Key advantages of targeting REPIN1 include:
-
Dual benefit: Potential to simultaneously improve insulin sensitivity and dyslipidemia.
-
Genetic validation: Human genetic variants support a causal role in metabolic health.
Future research should focus on:
-
Developing specific REPIN1 inhibitors: This is the most critical next step to translate preclinical findings into therapeutic applications.
-
Elucidating the complete REPIN1 signaling network: A deeper understanding of its upstream regulators and downstream effectors will be crucial for predicting efficacy and potential side effects.
-
Conducting further preclinical studies: Investigating the long-term consequences of REPIN1 inhibition in various models of metabolic disease is necessary.
References
- 1. Replication initiator 1 in adipose tissue function and human obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Liver-restricted Repin1 deficiency improves whole-body insulin sensitivity, alters lipid metabolism, and causes secondary changes in adipose tissue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zinc finger inhibitor - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of Small Molecule PHD2 Zinc Finger Inhibitors that Activate Hypoxia Inducible Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of Snail family zinc finger transcription factors by oligonucleotide-Co(III) Schiff base conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Roles of REPIN1 Variants: A Comparative Guide
A detailed comparison of wild-type REPIN1 and its 12 bp deletion variant (rs3832490) reveals significant differences in their effects on glucose and lipid metabolism. This guide provides an objective analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of metabolic diseases.
Replication Initiator 1 (REPIN1) is a zinc finger protein predominantly expressed in adipose and liver tissues, where it plays a crucial role in the regulation of adipogenesis, lipid metabolism, and insulin sensitivity. Genetic variations in the REPIN1 gene, particularly a 12 base pair (bp) deletion, have been associated with altered metabolic profiles. Understanding the functional consequences of this variation is essential for elucidating the role of REPIN1 in metabolic health and disease.
Comparative Analysis of REPIN1 Forms
The following table summarizes the key functional differences between the wild-type REPIN1 protein and the 12 bp deletion variant based on quantitative experimental data.
| Feature | Wild-Type REPIN1 | 12 bp Deletion Variant (rs3832490) | Fold Change (Variant vs. Wild-Type) |
| Gene Expression | |||
| REPIN1 mRNA | Baseline | Lower | ~0.5x |
| GLUT2 mRNA | Baseline | Higher | ~2.5x |
| CD36 mRNA | Baseline | Higher | ~2.0x |
| PPARG isoform 2 mRNA | Baseline | Higher | ~1.8x |
| SREBP-1c mRNA | Baseline | Higher | ~1.5x |
| Metabolic Parameters | |||
| Fasting Plasma Glucose | Higher | Lower | |
| Fasting Plasma Insulin | Higher | Lower | |
| HOMA-IR | Higher | Lower | |
| Cellular Phenotype | |||
| Lipid Droplet Accumulation | Baseline | Increased |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of REPIN1 forms.
Genotyping of REPIN1 12 bp Deletion (rs3832490)
This protocol describes the identification of the 12 bp deletion in the REPIN1 gene using Restriction Fragment Length Polymorphism (RFLP).
-
DNA Extraction: Genomic DNA is isolated from whole blood or tissue samples using a standard DNA extraction kit.
-
PCR Amplification: The region of the REPIN1 gene containing the 12 bp deletion is amplified by Polymerase Chain Reaction (PCR) using the following primers:
-
Forward: 5'-AGCCCTGGGTCTCTGTGTT-3'
-
Reverse: 5'-CAGGAGGGAGGAGAGCAAG-3'
-
-
Restriction Digest: The PCR product is then digested with the restriction enzyme BstEII. The presence of the deletion eliminates the BstEII recognition site.
-
Gel Electrophoresis: The digested products are separated by agarose gel electrophoresis.
-
Wild-Type: Two smaller bands are observed.
-
Heterozygous: Three bands are observed (two smaller and one larger).
-
Homozygous Deletion: One larger, undigested band is observed.
-
Cell Culture and Transient Transfection of HepG2 Cells
This protocol details the procedure for expressing different REPIN1 variants in a human liver cell line.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plasmid Constructs: Expression plasmids containing the full-length cDNA for wild-type REPIN1 and the 12 bp deletion variant are used.
-
Transfection:
-
HepG2 cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection.
-
For each well, plasmid DNA is diluted in serum-free medium.
-
A lipid-based transfection reagent (e.g., Lipofectamine 3000) is added to the diluted DNA and incubated at room temperature for 15-20 minutes to allow for complex formation.
-
The DNA-lipid complexes are then added to the cells.
-
Cells are incubated for 48-72 hours before harvesting for subsequent analysis.
-
siRNA-Mediated Knockdown of REPIN1 in 3T3-L1 Adipocytes
This protocol describes the process of reducing REPIN1 expression in a mouse pre-adipocyte cell line.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% FBS. To induce differentiation into mature adipocytes, the cells are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
siRNA Transfection:
-
Differentiated 3T3-L1 adipocytes are used for knockdown experiments.
-
Small interfering RNA (siRNA) targeting mouse Repin1 and a non-targeting control siRNA are used.
-
The siRNA is diluted in serum-free medium.
-
A transfection reagent suitable for adipocytes (e.g., Lipofectamine RNAiMAX) is added to the diluted siRNA and incubated to form complexes.
-
The siRNA-lipid complexes are added to the adipocytes.
-
The cells are incubated for 48-72 hours before analysis of gene expression or functional assays.
-
Quantitative Real-Time PCR (RT-qPCR)
This protocol is for quantifying the mRNA expression levels of REPIN1 and its target genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction:
-
The qPCR reaction mixture is prepared with cDNA, forward and reverse primers for the target genes (REPIN1, GLUT2, CD36, PPARG, SREBP-1c), and a SYBR Green-based qPCR master mix.
-
A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.
-
The qPCR is performed on a real-time PCR detection system.
-
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of REPIN1 and a typical experimental workflow for its study.
Independent Validation of REPIN1 Research: A Comparative Guide
An Objective Analysis of Key Findings in REPIN1 Function
Published research has implicated Replication Initiator 1 (REPIN1) in fundamental cellular processes ranging from DNA replication to metabolic regulation. This guide provides a comparative analysis of key findings, presenting supporting experimental data from various studies to offer an independent perspective on the validation of its proposed functions.
Initially identified as RIP60, a protein involved in the initiation of DNA replication, the known roles of REPIN1 have expanded to include significant involvement in glucose and lipid metabolism, with associations to conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity. This guide will objectively compare findings across these different research domains.
I. REPIN1 and DNA Replication
REPIN1 was first identified as a 60-kDa polypeptide (RIP60) with origin-specific DNA-binding activity, suggesting a role in the initiation of chromosomal DNA synthesis in mammalian cells.[1]
Key Experimental Finding:
-
Purification and Activity of RIP60 (REPIN1): A study successfully purified a 60-kDa protein, named RIP60, from HeLa cell nuclear extracts that demonstrated specific binding to the origin of replication of the Chinese hamster dihydrofolate reductase gene (dhfr).[1] The purification process involved multiple chromatographic steps. Co-fractionation also revealed an associated ATP-dependent DNA helicase activity residing in a 100-kDa polypeptide (RIP100).[1]
Experimental Protocol: Purification of RIP60
The purification of RIP60 from HeLa cell nuclear extract was a multi-step process designed to isolate the protein based on its biochemical properties.
Experimental Workflow for RIP60 Purification
Caption: Workflow of the hyperinsulinemic-euglycemic clamp experiment.
Validation and Comparison:
III. REPIN1 in Cancer
More recently, REPIN1 has been identified as part of a five-gene signature that can predict the prognosis of gastric cancer.
Key Experimental Finding:
-
Prognostic Gene Signature: A multi-omics approach identified a five-gene signature (including REPIN1) that stratified gastric cancer patients into high- and low-risk groups with significant differences in survival and predicted response to immunotherapy.
Logical Relationship of the Five-Gene Signature in Gastric Cancer
Caption: Prognostic significance of the five-gene signature including REPIN1.
Validation and Comparison:
The role of REPIN1 in cancer is a more recent area of investigation. The prognostic signature in gastric cancer is a significant finding, but it awaits independent validation in separate patient cohorts by different research groups. The functional role of REPIN1 within this signature also requires further elucidation.
Conclusion
The understanding of REPIN1 has evolved from its initial discovery as a DNA replication-associated protein to a key player in metabolic regulation and a potential prognostic marker in cancer. While direct, independent replication studies for each specific finding are not always available, a comparative analysis of the existing research reveals a convergence of evidence, particularly for its role in metabolism. The consistent observation of improved metabolic phenotypes with reduced REPIN1 function across human genetic and mouse model studies provides strong, albeit not formally independent, validation of this role. Future research should focus on independent validation of its role in cancer prognosis and further mechanistic studies to unravel the precise molecular pathways through which REPIN1 exerts its diverse functions.
References
Safety Operating Guide
Proper Disposal of Repin: A Guide for Laboratory Professionals
For Immediate Reference: Unused Repin™ and its packaging require disposal through an authorized hazardous waste management company or an appropriate incineration facility.[1] Cured, used this compound™ should be disposed of as solid waste in a sealed container, adhering to all local, state, and federal regulations.[2]
This guide provides detailed procedural information for the safe and compliant disposal of this compound™, a zinc oxide eugenol dental impression material. Adherence to these protocols is essential for maintaining laboratory safety and ensuring environmental responsibility. This information is intended for researchers, scientists, and drug development professionals who may use such materials in their work.
Hazardous Components and Safety Profile
This compound™ is a two-paste system. The white paste contains zinc oxide, and the brown paste contains eugenol.[3][4][5][6] It is crucial to be aware of the hazards associated with the individual components.
| Component | Key Hazards |
| White Paste (Zinc Oxide) | Very toxic to aquatic life with long-lasting effects.[1] |
| Brown Paste (Eugenol) | May cause an allergic skin reaction.[1] Mildly irritating to skin and eyes.[7] |
Table 1: Summary of Hazardous Components in this compound™.
Personal Protective Equipment (PPE)
Before handling uncured this compound™, it is mandatory to wear appropriate personal protective equipment to minimize exposure and ensure safety.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., latex, neoprene, or PVC).[3][7] |
| Eye Protection | Safety glasses.[3][7] |
| Clothing | Standard laboratory coat or protective clothing. |
Table 2: Required Personal Protective Equipment for Handling this compound™.
Step-by-Step Disposal Procedures
The correct disposal method for this compound™ depends on whether the material is used or unused.
Disposal of Unused this compound™
Unused this compound™ paste is considered hazardous waste due to its chemical composition.
Experimental Protocol for Disposal of Unused this compound™:
-
Do Not Mix: Keep the white and brown pastes in their original, separate containers.[2]
-
Seal Containers: Ensure the caps of the tubes are tightly sealed.[2]
-
Segregate Waste: Place the sealed, original containers of unused this compound™ into a designated hazardous waste receptacle. This receptacle must be clearly labeled for chemical waste.
-
Arrange for Professional Disposal: The collected hazardous waste must be transferred to a company authorized for the disposal of dangerous waste materials or taken to a suitable incineration plant.[1] Do not dispose of unused this compound™ in household or regular laboratory trash.[2]
Disposal of Used and Cured this compound™
Once the two pastes are mixed and the material has fully cured, its hazardous characteristics are reduced. However, proper disposal is still necessary.
Experimental Protocol for Disposal of Used and Cured this compound™:
-
Allow to Cure: Ensure the mixed this compound™ impression material has fully set and hardened.
-
Contain the Waste: Place the solid, cured this compound™ material into a closed, durable container.[2]
-
General Solid Waste Disposal: Dispose of the sealed container as solid waste.[2] In some jurisdictions, small quantities of cured material may be safely disposed of in a landfill.[7]
-
Regulatory Compliance: Always consult and comply with your institution's specific waste management policies, as well as local, state, and federal regulations for solid waste disposal.[2]
Spill Management
In the event of a spill of uncured this compound™ paste:
-
Containment: Prevent the spill from spreading.
-
Transfer: Move the spilled material into a suitable, sealable container for disposal.[3][7]
-
Personal Protection: Wear the appropriate PPE as listed in Table 2 during the cleanup process.[3][7]
Logical Workflow for this compound™ Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound™.
Caption: Decision workflow for the proper disposal of this compound™ material.
References
Personal protective equipment for handling Repin
Topic: Personal Protective Equipment for Handling Repin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to directly answer operational questions regarding the safe handling, storage, and disposal of this compound.
This compound is a sesquiterpene lactone known for its cytotoxic and neurotoxic properties.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment. This product is intended for research use only.[1]
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling. For tasks with a high risk of splashing, double gloving is recommended. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles or a full-face shield should be used when there is a potential for splashing. |
| Body Protection | A fully buttoned laboratory coat should be worn. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan for Handling this compound
1. Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Open the package in a well-ventilated area, preferably within a chemical fume hood.
-
Verify the contents against the shipping documents.
2. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Access to the storage area should be restricted to authorized personnel.
3. Experimental Procedures
-
All work with this compound, especially handling of the solid compound or preparation of solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound.
-
Clean all equipment thoroughly after use.
4. Spill Cleanup
-
In case of a spill, evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a sealed container for disposal as hazardous waste.[3]
5. Disposal Plan
-
All waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be considered hazardous waste.
-
Collect this compound waste in a dedicated, clearly labeled, and sealed container.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. For compounds like this compound, incineration is often the preferred method of disposal.[4]
Visualizing Workflows and Safety Decisions
To further aid in operational planning, the following diagrams illustrate a typical experimental workflow and a decision-making process for PPE selection.
Caption: General workflow for handling this compound in a laboratory setting.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
